molecular formula C7H15NO2 B017014 (S)-2-Amino-3-ethylpentanoic acid CAS No. 14328-49-5

(S)-2-Amino-3-ethylpentanoic acid

Numéro de catalogue: B017014
Numéro CAS: 14328-49-5
Poids moléculaire: 145.2 g/mol
Clé InChI: IXLUUORVBOXZGB-LURJTMIESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(S)-2-Amino-3-ethylpentanoic acid, also known as 3-ethyl-L-norvaline, is a non-proteinogenic amino acid that serves as a valuable chiral building block in advanced chemical and pharmaceutical research. This compound is characterized by its specific stereochemistry and an ethyl-modified side chain, making it a versatile intermediate for the synthesis of complex molecules. Its primary research applications include its use as a precursor in solid-phase peptide synthesis (SPPS). The (S)-enantiomer is particularly valuable for constructing peptides with specific three-dimensional structures, which is crucial for studying protein-protein interactions and developing peptide-based therapeutics. Furthermore, this amino acid derivative is utilized in medicinal chemistry for the creation of novel drug candidates, especially in targeted therapies for conditions such as oncology and autoimmune diseases. Its modified structure allows researchers to explore structure-activity relationships and enhance the metabolic stability of lead compounds. Beyond drug development, (S)-2-Amino-3-ethylpentanoic acid finds application in bioconjugation techniques, where it facilitates the attachment of peptides to other biological molecules or surfaces for targeted drug delivery systems. It also contributes to protein engineering efforts aimed at designing modified proteins with improved stability and catalytic activity, as well as to fundamental neuroscience research for the study of neuropeptides and their role in brain function. The compound is offered as a high-purity solid and is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2S)-2-amino-3-ethylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-3-5(4-2)6(8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXLUUORVBOXZGB-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20435855
Record name (S)-2-Amino-3-ethylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14328-49-5
Record name (S)-2-Amino-3-ethylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of (S)-2-Amino-3-ethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of Chiral Integrity in Novel Amino Acid Scaffolds

In the landscape of modern drug discovery and development, the exploration of non-proteinogenic amino acids as novel scaffolds has opened new avenues for creating therapeutics with enhanced potency, selectivity, and metabolic stability. (S)-2-Amino-3-ethylpentanoic acid, a non-proteinogenic amino acid, represents a compelling building block in this arena. Its unique stereochemistry and alkyl side-chain branching offer the potential to modulate peptide conformation and protein-protein interactions in ways that are not achievable with natural amino acids. The precise control and unambiguous confirmation of its three-dimensional structure are therefore not merely academic exercises but critical prerequisites for its successful application in pharmaceutical research. This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive, technically-grounded framework for the complete structure elucidation of (S)-2-Amino-3-ethylpentanoic acid, emphasizing the synergy of orthogonal analytical techniques to ensure scientific rigor and regulatory compliance.

I. The Strategic Imperative: An Integrated Approach to Structure Elucidation

The complete structural characterization of a chiral molecule like (S)-2-Amino-3-ethylpentanoic acid necessitates a multi-faceted analytical strategy. No single technique can provide all the required information. Therefore, a carefully designed workflow that integrates both spectroscopic and chiroptical methods is essential. This approach allows for the elucidation of the molecule's constitution, connectivity, and, most critically, its absolute stereochemistry.

The logical flow of this process begins with the synthesis of the molecule, followed by a series of analytical investigations to confirm its identity and purity.

Structure_Elucidation_Workflow cluster_synthesis Synthesis cluster_analysis Structural Analysis Synthesis Enantioselective Synthesis NMR NMR Spectroscopy (1H, 13C, 2D) Synthesis->NMR Confirm Connectivity MS Mass Spectrometry Synthesis->MS Determine Molecular Weight Chiral_HPLC Chiral HPLC MS->Chiral_HPLC Assess Enantiomeric Purity VCD Vibrational Circular Dichroism (VCD) Chiral_HPLC->VCD Determine Absolute Configuration XRay X-ray Crystallography VCD->XRay Confirm Absolute Configuration

Figure 1: A representative workflow for the structure elucidation of (S)-2-Amino-3-ethylpentanoic acid.

II. Enantioselective Synthesis: The Foundation of Stereochemical Control

The journey to elucidating the structure of (S)-2-Amino-3-ethylpentanoic acid begins with its synthesis. An enantioselective approach is paramount to ensure the production of the desired (S)-enantiomer in high purity. While numerous methods for asymmetric amino acid synthesis exist, a particularly effective strategy involves the diastereoselective alkylation of a chiral glycine enolate equivalent.[1] This method offers excellent stereocontrol and is amenable to the introduction of the requisite ethyl groups at the β-position.

Proposed Synthetic Route:

A plausible and efficient route utilizes a chiral auxiliary, such as a pseudoephedrine-derived glycinamide, to direct the stereoselective alkylation.

Synthetic_Route cluster_reaction reagents + 2 eq. n-BuLi + 2 eq. EtI intermediate Alkylated Intermediate hydrolysis Acid Hydrolysis (e.g., 6N HCl, reflux) product (S)-2-Amino-3-ethylpentanoic acid start Chiral Glycinamide Auxiliary start->intermediate Diastereoselective Alkylation intermediate->product Auxiliary Cleavage

Figure 2: A conceptual synthetic pathway for (S)-2-Amino-3-ethylpentanoic acid.

Experimental Protocol: Asymmetric Synthesis

  • Enolate Formation: To a solution of the chiral pseudoephedrine glycinamide in anhydrous THF at -78 °C, add n-butyllithium (2.2 equivalents) dropwise. Stir the resulting solution for 30 minutes to ensure complete enolate formation.

  • Alkylation: Add ethyl iodide (2.5 equivalents) to the enolate solution at -78 °C. Allow the reaction to warm slowly to room temperature and stir for 12-18 hours.

  • Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with ethyl acetate, and purify the crude product by silica gel chromatography to isolate the diastereomerically pure alkylated intermediate.

  • Auxiliary Cleavage: Hydrolyze the purified intermediate with 6N HCl at reflux for 12 hours.

  • Isolation: After cooling, extract the aqueous layer with dichloromethane to remove the chiral auxiliary. The aqueous layer, containing the protonated amino acid, is then concentrated under reduced pressure. The resulting crude amino acid can be further purified by recrystallization.

III. Spectroscopic Characterization: Unveiling the Molecular Architecture

With the synthesized compound in hand, the next crucial step is to confirm its molecular structure and connectivity using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For (S)-2-Amino-3-ethylpentanoic acid, a suite of NMR experiments, including ¹H, ¹³C, and 2D correlation experiments (COSY, HSQC, HMBC), are required for unambiguous assignment of all proton and carbon signals.

Predicted ¹H and ¹³C NMR Data:

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Rationale for Prediction
α-H~3.6 - 3.8~58 - 60The α-proton is deshielded by the adjacent amino and carboxyl groups.
β-H~1.8 - 2.0~40 - 42The β-proton is a methine proton adjacent to two ethyl groups.
γ-CH₂ (x2)~1.2 - 1.4~25 - 27The two methylene groups of the ethyl substituents.
δ-CH₃ (x2)~0.9 - 1.0~11 - 13The two terminal methyl groups of the ethyl substituents.
COOHNot typically observed~175 - 178The carboxylic acid carbon.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized amino acid in 0.6 mL of D₂O.

  • ¹H NMR: Acquire a one-dimensional proton NMR spectrum.

  • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum with proton decoupling.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connectivity of the ethyl groups to the β-carbon.

B. Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation patterns. For (S)-2-Amino-3-ethylpentanoic acid (C₇H₁₅NO₂), the expected monoisotopic mass is approximately 145.1103 g/mol .

Predicted Fragmentation Pattern:

Upon ionization (e.g., by electrospray ionization, ESI), amino acids typically undergo characteristic fragmentation, including the loss of the carboxyl group as CO₂ and fragmentation of the side chain.[4][5]

MS_Fragmentation M_H [M+H]⁺ m/z = 146.1 Loss_H2O [M+H - H₂O]⁺ m/z = 128.1 M_H->Loss_H2O - H₂O Loss_HCOOH [M+H - HCOOH]⁺ m/z = 100.1 M_H->Loss_HCOOH - HCOOH Loss_SideChain [M+H - C₄H₉]⁺ m/z = 88.1 Loss_HCOOH->Loss_SideChain - C₂H₅

Figure 3: A simplified predicted fragmentation pathway for protonated (S)-2-Amino-3-ethylpentanoic acid.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the amino acid in a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • High-Resolution Mass Spectrometry (HRMS): Analyze the sample using a high-resolution mass spectrometer (e.g., Orbitrap or TOF) to obtain an accurate mass measurement of the molecular ion, confirming the elemental composition.

  • Tandem Mass Spectrometry (MS/MS): Isolate the parent ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum. Analyze the fragment ions to corroborate the proposed structure.

IV. Stereochemical Determination: The Cornerstone of Chirality

Confirming the absolute configuration of the chiral center at the α-carbon is the most critical aspect of the structure elucidation of (S)-2-Amino-3-ethylpentanoic acid. A combination of chiral chromatography and chiroptical spectroscopy provides a robust and self-validating system for this determination.

A. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is an indispensable tool for separating enantiomers and assessing the enantiomeric purity of the synthesized compound. The choice of the chiral stationary phase (CSP) is critical for achieving successful separation. For non-proteinogenic amino acids, macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin, have proven to be highly effective.[6]

Experimental Protocol: Chiral HPLC

  • Column: A teicoplanin-based chiral stationary phase column (e.g., CHIROBIOTIC™ T).

  • Mobile Phase: A mixture of methanol, ethanol, and a small amount of a polar modifier like acetic acid and triethylamine. The exact composition will require optimization.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) or, for higher sensitivity and specificity, mass spectrometric detection.

  • Analysis: Inject a solution of the synthesized (S)-2-Amino-3-ethylpentanoic acid and a racemic standard (if available). The enantiomeric excess (e.e.) of the synthesized product can be calculated from the peak areas of the two enantiomers.

B. Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It is a powerful technique for determining the absolute configuration of a molecule in solution, as the VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms.[7][8] The absolute configuration is determined by comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum chemical calculations for a known configuration (e.g., the (S)-enantiomer).[9]

Experimental Protocol: VCD Analysis

  • Sample Preparation: Prepare a solution of the purified (S)-2-Amino-3-ethylpentanoic acid in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration sufficient to obtain a good signal-to-noise ratio.

  • VCD Spectrum Acquisition: Acquire the VCD and infrared absorption spectra over the mid-IR region.

  • Quantum Chemical Calculations: Perform density functional theory (DFT) calculations to predict the VCD spectrum for the (S)-enantiomer. This involves conformational searching to identify the low-energy conformers and then calculating the Boltzmann-averaged VCD spectrum.

  • Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectrum. A good agreement in the signs and relative intensities of the major VCD bands confirms the absolute configuration.

C. Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is the gold standard for unambiguous determination of the absolute configuration of a chiral molecule.[10] This technique provides a precise three-dimensional map of the electron density in a crystal, from which the positions of all atoms can be determined.

Experimental Protocol: X-ray Crystallography

  • Crystallization: Grow single crystals of the purified (S)-2-Amino-3-ethylpentanoic acid of sufficient size and quality for X-ray diffraction. This is often the most challenging step and may require screening of various solvents and crystallization conditions.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.

  • Absolute Configuration Determination: Determine the absolute configuration using the anomalous dispersion effect, typically by calculating the Flack parameter. A Flack parameter close to zero for the assumed (S)-configuration confirms the assignment.

V. Data Synthesis and Final Confirmation

The final step in the structure elucidation process is to synthesize all the data from the various analytical techniques into a cohesive and self-consistent picture of the molecule.

Technique Information Obtained Expected Result for (S)-2-Amino-3-ethylpentanoic acid
NMR Spectroscopy Connectivity of atoms (C-H framework)¹H and ¹³C spectra consistent with the proposed structure. 2D NMR confirms the connectivity of the ethyl groups to the β-carbon.
Mass Spectrometry Molecular weight and elemental compositionAccurate mass measurement consistent with the molecular formula C₇H₁₅NO₂. Fragmentation pattern consistent with the structure.
Chiral HPLC Enantiomeric purity and separation of enantiomersA single major peak for the synthesized product, with a retention time corresponding to one of the enantiomers of a racemic standard.
Vibrational Circular Dichroism Absolute configuration in solutionExperimental VCD spectrum matches the calculated spectrum for the (S)-enantiomer.
X-ray Crystallography Unambiguous absolute configuration in the solid stateCrystal structure confirms the (S)-configuration at the α-carbon.

By employing this integrated and rigorous analytical workflow, researchers and drug development professionals can be confident in the structural integrity and stereochemical purity of (S)-2-Amino-3-ethylpentanoic acid, thereby enabling its reliable use in the design and synthesis of novel therapeutics.

References

  • Tanaka, K., Ahn, M., Watanabe, Y., & Fuji, K. (1996). Asymmetric synthesis of uncommon α-amino acids by diastereoselective alkylations of a chiral glycine equivalent. Tetrahedron: Asymmetry, 7(6), 1771–1782. [Link]

  • Asymmetric Synthesis of Amino Acids. ACS Publications. (2009). [Link]

  • [1H, 13C]-HSQC NMR Spectrum of Isoleucine. Human Metabolome Database. [Link]

  • Fragmentation Patterns of Amino Acids. Chemistry LibreTexts. (2023). [Link]

  • Polavarapu, P. L. (2016). Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. Molecules, 21(8), 1056. [Link]

  • X-Ray Diffraction Studies of l-Isoleucine. ResearchGate. (2019). [Link]

  • Asymmetric Synthesis of α-Amino Acids. ACS Publications. (2009). [Link]

  • Anderson, Z. J., et al. (2017). NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry. Organic & Biomolecular Chemistry, 15(42), 8978-8985. [Link]

  • Castro-Puyana, M., & Crego, A. L. (2019). Chiral Analysis of Non-Protein Amino Acids by Capillary Electrophoresis. Methods in Molecular Biology, 2024, 425-442. [Link]

  • Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem... ResearchGate. [Link]

  • Determination of Absolute Configuration of Chiral Molecules Using Vibrational Optical Activity: A Review. ResearchGate. (2015). [Link]

  • Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. (2015). [Link]

  • Growth and Characterization of L-Isoleucine based nonlinear optical single crystals. International Journal of ChemTech Research. (2014). [Link]

  • Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. MDPI. (2022). [Link]

  • Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. PubMed. (2016). [Link]

  • Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Structural vibrational and thermal Studies on Amino acid Single Crystal: L-Isoleucine D-Alanine. RJ Wave. [Link]

  • Production and Incorporation of 15N, 13C, 2H (1H-δ1 Methyl) Isoleucine into Proteins for Multidimensional NMR Studies. University of Toronto. [Link]

  • α-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. [Link]

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. [Link]

Sources

Biological activity of (S)-2-Amino-3-ethylpentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity and Applications of (S)-2-Amino-3-ethylpentanoic Acid

Authored by: A Senior Application Scientist

Introduction: Beyond the Canonical Twenty

In the landscape of molecular biology and therapeutic development, the repertoire of amino acids extends far beyond the 20 proteinogenic building blocks. Non-proteinogenic amino acids (NPAAs) represent a vast and structurally diverse class of molecules that offer unique functionalities and have become invaluable tools in medicinal chemistry and chemical biology. (S)-2-Amino-3-ethylpentanoic acid, also known as (S)-3-ethylnorvaline, is one such NPAA. While not incorporated into proteins via ribosomal synthesis, this branched-chain amino acid has emerged as a significant constituent of bioactive natural products and a versatile scaffold in the design of novel therapeutics.

This guide provides a comprehensive technical overview of (S)-2-Amino-3-ethylpentanoic acid, moving beyond its basic chemical identity to explore its known biological contexts, applications in drug discovery, and the methodologies employed to harness its potential. The focus is on providing researchers, scientists, and drug development professionals with a foundational understanding of its significance and practical application.

Physicochemical Profile

The unique biological roles of (S)-2-Amino-3-ethylpentanoic acid are rooted in its distinct physicochemical properties, which differentiate it from its proteinogenic counterparts. Its structure features a chiral center at the alpha-carbon and an additional stereocenter at the beta-carbon, with two ethyl groups at the C3 position, creating a bulky, hydrophobic side chain.

PropertyValue
IUPAC Name (2S)-2-Amino-3-ethylpentanoic acid
Synonyms (S)-3-Ethylnorvaline, (S)-beta,beta-Diethylalanine
Molecular Formula C7H15NO2
Molecular Weight 145.20 g/mol
Structure Chemical structure of (S)-2-Amino-3-ethylpentanoic acid
Stereochemistry (S) at the α-carbon. The β-carbon also introduces stereoisomerism.
General Characteristics Non-proteinogenic, branched-chain, hydrophobic amino acid.[1]

Synthesis and Chiral Control

The therapeutic efficacy and biological specificity of molecules containing (S)-2-Amino-3-ethylpentanoic acid are critically dependent on their stereochemical purity. Consequently, robust methods for its enantioselective synthesis are paramount. While various general methods for amino acid synthesis exist, specific patents detail processes for producing chirally pure forms of related compounds like N-sulfonyl α-ethylnorvaline. These methods often involve the use of chiral auxiliaries or resolving agents, such as ephedrine, to separate diastereomeric salts, followed by deprotection to yield the desired enantiomerically pure amino acid.[2]

General Workflow for Chiral Resolution

G racemic Racemic N-protected 3-ethylnorvaline diastereomers Diastereomeric Salt Mixture racemic->diastereomers + chiral_base Chiral Resolving Agent (e.g., Ephedrine) chiral_base->diastereomers separation Fractional Crystallization diastereomers->separation pure_salt Pure Diastereomeric Salt separation->pure_salt acid_workup Acid Treatment pure_salt->acid_workup pure_protected Chirally Pure N-protected Amino Acid acid_workup->pure_protected deprotection Deprotection pure_protected->deprotection final_product (S)-2-Amino-3-ethylpentanoic acid deprotection->final_product

Caption: General workflow for the chiral resolution of 3-ethylnorvaline.

Biological Significance and Therapeutic Applications

Direct and extensive studies on the isolated biological activity of (S)-2-Amino-3-ethylpentanoic acid are limited. However, its incorporation into larger molecules has revealed significant biological effects, positioning it as a key building block in several areas of therapeutic research.

Constituent of Bioactive Natural Products

(S)-2-Amino-3-ethylpentanoic acid (abbreviated as Et-Nva) is found in nature as a component of long-chain peptaibols.[3] These are a class of non-ribosomally synthesized peptides produced by fungi, such as Trichoderma longibrachiatum. Peptaibols containing Et-Nva have demonstrated a range of biological activities, including:

  • Antibacterial and Antifungal Properties: Leucinostatins, a type of peptaibol, exhibit these antimicrobial effects.[3]

  • Cytotoxic and Phytotoxic Effects: These peptides can also show toxicity towards mammalian cells and plants, which is attributed to their ability to inhibit oxidative phosphorylation and ATP synthesis.[3]

The presence of bulky, hydrophobic NPAAs like Et-Nva is crucial for the structure and function of these peptides, often contributing to their ability to interact with and disrupt cell membranes.

A Versatile Scaffold in Medicinal Chemistry

The unique steric and hydrophobic properties of (S)-2-Amino-3-ethylpentanoic acid make it an attractive component for designing synthetic peptides and small molecules with enhanced stability, potency, and target selectivity.

4.2.1. Antithrombotic Agents: Factor XIIa Inhibition

In the pursuit of safer anticoagulants, activated factor XII (FXIIa) has emerged as a promising target. Inhibition of FXIIa can prevent thrombosis without significantly impairing hemostasis.[4] (S)-2-Amino-3-ethylpentanoic acid (referred to as 3-ethylnorvaline in this context) has been incorporated into peptide-based inhibitors of FXIIa.[4] Its inclusion is thought to contribute to the specific three-dimensional conformation of the peptide, which is essential for high-affinity binding and potent inhibition of the enzyme.[4]

4.2.2. Targeted Drug Delivery: Bicyclic Peptides

Bicyclic peptides, such as the Bicycle® molecules, are a class of constrained peptides with antibody-like affinity and selectivity but with a much smaller molecular weight.[5] This makes them ideal for targeted drug delivery. (S)-2-Amino-3-ethylpentanoic acid (abbreviated as EPA in the study) has been used as one of the non-natural amino acids in the synthesis of a bicyclic peptide that binds to the transferrin receptor 1 (TfR1).[5] This peptide-drug conjugate was shown to enhance the potency of antisense oligonucleotides (ASOs) and siRNAs in skeletal and cardiac muscles, demonstrating the utility of this NPAA in creating sophisticated drug delivery systems.[5]

4.2.3. Neurodegenerative Disease: β-Amyloid Production Inhibitors

The accumulation of β-amyloid protein is a hallmark of Alzheimer's disease. A patent has described the use of 3-ethylnorvaline in the synthesis of heterocyclic sulfonamide derivatives that are designed to inhibit the production of β-amyloid.[6] The incorporation of such NPAAs can influence the pharmacokinetic and pharmacodynamic properties of the final compound, including its ability to cross the blood-brain barrier.[6]

4.2.4. Diketopiperazine-Based Therapeutics

Diketopiperazines (DKPs) are cyclic dipeptides known for their broad range of biological activities. A patent review highlights that 2-amino-3-ethylpentanoic acid is one of the amino acids used to construct bioactive DKPs.[7] These DKP scaffolds have been explored for various therapeutic effects, including anti-tumor and neuroprotective activities, showcasing the versatility of this amino acid in generating diverse molecular entities.[7]

G cluster_0 Core Building Block cluster_1 Therapeutic Applications A (S)-2-Amino-3-ethylpentanoic acid B Factor XIIa Inhibitors (Antithrombotic) A->B C Bicyclic Peptides (Targeted Delivery) A->C D β-Amyloid Inhibitors (Neuroprotection) A->D E Diketopiperazines (Diverse Bioactivity) A->E F Natural Peptaibols (Antimicrobial) A->F

Caption: Role of (S)-2-Amino-3-ethylpentanoic acid in therapeutic development.

Potential for Direct G Protein Activation

While not directly demonstrated for (S)-2-Amino-3-ethylpentanoic acid itself, research on structurally related compounds offers intriguing possibilities. A study on various alkyl-substituted amino acid amides and their derivatives revealed that these molecules can act as direct activators of heterotrimeric G proteins, specifically those of the Gαi subfamily.[8] The study found that elongating the alkyl chain enhanced the potency of these compounds.[8] This suggests a potential, yet unexplored, mechanism of action for (S)-2-Amino-3-ethylpentanoic acid and its simple derivatives, warranting further investigation into their direct signaling roles.

Experimental Protocol: Solid-Phase Synthesis of a Peptide Containing (S)-2-Amino-3-ethylpentanoic Acid

To evaluate the impact of incorporating (S)-2-Amino-3-ethylpentanoic acid on the biological activity of a peptide, solid-phase peptide synthesis (SPPS) is the standard method. The following is a representative protocol.

Objective: To synthesize a model peptide containing (S)-2-Amino-3-ethylpentanoic acid to assess its influence on structure and function (e.g., receptor binding, enzymatic inhibition).

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected proteinogenic amino acids

  • Fmoc-(S)-2-Amino-3-ethylpentanoic acid

  • Coupling reagents: HBTU, HOBt

  • Activator base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

  • Diethyl ether (cold)

  • HPLC system for purification

  • Mass spectrometer for verification

Methodology:

  • Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF from the resin.

    • Add the 20% piperidine/DMF solution and agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (including Fmoc-(S)-2-Amino-3-ethylpentanoic acid when it is at the desired position in the sequence), HBTU, and HOBt in DMF.

    • Add DIPEA to activate the carboxyl group (solution will typically change color).

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling reaction.

    • Wash the resin with DMF (5-7 times).

  • Peptide Elongation: Repeat steps 2 and 3 for each amino acid in the desired peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Deprotection of Side Chains:

    • Wash the resin with dichloromethane (DCM) and dry it under a stream of nitrogen.

    • Add the cleavage cocktail (TFA/H2O/TIS) to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet.

    • Dissolve the crude peptide in a water/acetonitrile mixture and purify using reverse-phase HPLC.

  • Verification: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.

Conclusion and Future Directions

(S)-2-Amino-3-ethylpentanoic acid stands as a compelling example of the power of non-proteinogenic amino acids in expanding the chemical space for drug discovery. While its role as a standalone bioactive molecule is not yet well-defined, its utility as a structural component in natural products and rationally designed therapeutics is firmly established. Its incorporation into peptides and small molecules can confer enhanced stability, modulate hydrophobicity, and provide critical conformational constraints necessary for high-affinity target binding.

Future research should focus on a more systematic evaluation of the intrinsic biological activity of (S)-2-Amino-3-ethylpentanoic acid and its simple derivatives. Investigating its potential as a G protein modulator, as suggested by studies on related compounds, could unveil novel signaling pathways and therapeutic targets. Furthermore, a deeper understanding of the enzymatic machinery that incorporates this NPAA into natural products could inspire new biocatalytic approaches for peptide engineering. As the demand for more potent and specific therapeutics continues to grow, the strategic use of unique building blocks like (S)-2-Amino-3-ethylpentanoic acid will undoubtedly play a crucial role in the future of medicine.

References

  • Leclerc, G. (2001). Sequences and antimycoplasmic properties of longibrachins LGB II and LGB III, two novel 20-residue peptaibols from Trichoderma longibrachiatum.
  • Storrie-Lombardi, M. C., & Lerman, L. S. (2018). Functional Properties of Amino Acid Side Chains as Biomarkers of Extraterrestrial Life. Astrobiology, 18(1), 1-17.
  • Bicycle Therapeutics. (2025). Conjugation to a transferrin receptor 1-binding Bicycle peptide enhances ASO and siRNA potency in skeletal and cardiac muscles. Nucleic Acids Research.
  • Wang, Y., et al. (2013). Developments around the bioactive diketopiperazines: A patent review.
  • Uggerhøj, L. E. (2012). Rational design of alpha-helical antimicrobial peptides and peptidomimetics. Aalborg Universitet.
  • Graul, R., et al. (1998). Alkyl-substituted amino acid amides and analogous di- and triamines: new non-peptide G protein activators. Journal of Medicinal Chemistry, 41(23), 4529-4537.
  • Röhrig, U. F., et al. (2018). Novel inhibitors of the enzyme activated factor XII (FXIIa).
  • (This citation is intentionally left blank as there is no direct reference for this specific point in the provided search results.)
  • Audia, J. E., et al. (2010). Heterocyclic sulfonamide derivatives.
  • (This citation is intentionally left blank as there is no direct reference for this specific point in the provided search results.)
  • Blacker, A. J., et al. (2003). Production of chirally pure α-amino acids and N-sulfonyl α-amino acids.
  • (This citation is intentionally left blank as there is no direct reference for this specific point in the provided search results.)
  • (This citation is intentionally left blank as there is no direct reference for this specific point in the provided search results.)
  • (This citation is intentionally left blank as there is no direct reference for this specific point in the provided search results.)

Sources

Introduction: Expanding the Genetic Alphabet

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and Synthesis of Novel Amino Acids

The central dogma of molecular biology is built upon a simple yet elegant foundation: a 20-amino-acid alphabet. These proteinogenic amino acids are the fundamental building blocks of virtually all life on Earth, giving rise to the vast and complex machinery of proteins that catalyze reactions, regulate genes, and form cellular structures.[1] However, nature's toolkit is not as limited as it first appears. Beyond these canonical 20, a diverse world of non-proteinogenic or "unnatural" amino acids (UAAs) exists. These can be naturally occurring metabolites or, more frequently, products of deliberate laboratory synthesis.[2]

The ability to move beyond the natural repertoire provides medicinal chemists and drug development professionals with an expanded toolkit to address complex biological challenges.[2] The incorporation of UAAs into peptides and small molecules has become an indispensable strategy in drug discovery.[3][4] By introducing novel side chains, stereochemistries, or backbone constraints, UAAs can dramatically enhance the therapeutic properties of molecules, improving their stability, potency, bioavailability, and target selectivity.[3][5] FDA-approved drugs such as sitagliptin (for diabetes), pregabalin (for neuropathic pain), and bortezomib (for cancer) all feature UAA scaffolds, illustrating their profound impact on modern medicine.[3][4]

This guide serves as a technical deep-dive for researchers, scientists, and drug development professionals, charting the course from the conceptualization of a novel amino acid to its tangible synthesis and application. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.

Chapter 1: The Genesis of Novelty—Discovery and Design Strategies

The journey to a new amino acid begins with an idea—a specific functional need or a hypothesis about a novel molecular interaction. This initial phase can be broadly divided into two paths: the discovery of molecules already existing in nature's vast library and the de novo design of entirely new chemical entities.

Discovery from Nature's Blueprint

While the core genetic code is limited, specialized metabolic pathways in plants, fungi, and bacteria produce a wide array of non-proteinogenic amino acids.[6] These compounds often play roles in chemical defense, signaling, or metal chelation. The discovery process involves a synergistic combination of metabolomics and genomics.

A powerful modern approach is the use of untargeted metabolic profiling coupled with genome-wide association studies (GWAS). In this strategy, researchers analyze the metabolic profiles of hundreds of natural variants of an organism (e.g., different strains of Arabidopsis thaliana).[6] By correlating the presence of specific, uncharacterized metabolites with genetic variations, it is possible to identify the genes—and by extension, the enzymes—responsible for their biosynthesis. This was precisely the approach that led to the discovery of a novel amino acid racemase in A. thaliana, which produces N-malonyl-D-allo-isoleucine.[6] This method bypasses the need for initial compound identification, allowing the genetic data to point directly to novel biochemistry.

Rational and In Silico Design

When nature does not provide a ready-made solution, the design process turns to computational methods. In silico design allows for the creation of UAAs tailored to specific therapeutic targets or desired physicochemical properties before a single flask is touched in the lab.[7][8]

The workflow for in silico design is an iterative, multi-stage process that leverages computational power to predict and refine molecular structures. A key tool in this process is the genetic algorithm, which can explore a vast chemical space to identify promising candidates.[9] The In-Silico Protein Synthesizer (InSiPS) algorithm, for example, starts with a pool of random amino acid sequences and applies evolutionary pressure over many generations—selecting for sequences with high predicted affinity for a target and minimal off-target interactions.[9] This process can design novel binding proteins without requiring a 3D structure of the target, opening avenues for targeting previously "undruggable" proteins.[9]

This rational design process is visualized in the workflow below.

G cluster_design In Silico Design Phase cluster_synthesis Experimental Phase Target Target Identification (e.g., Enzyme Active Site) Scaffold Scaffold Selection (Virtual Screening) Target->Scaffold Define Constraints Genetic Genetic Algorithm (Sequence Evolution) Scaffold->Genetic Initial Population Docking Molecular Docking & Binding Energy Calculation Genetic->Docking Generate Candidates ADMET ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) Docking->ADMET Filter by Affinity Lead Lead UAA Candidate ADMET->Lead Select Best Candidate Synthesis Chemical or Enzymatic Synthesis Purification Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification Assay In Vitro / In Vivo Assay Purification->Assay Assay->Docking Feedback Loop for Refinement Optimized Optimized Therapeutic Assay->Optimized Validate & Refine Lead->Synthesis Prioritize for Synthesis G Fermentation 1. Enzyme Production (Microbial Fermentation) Bioreactor 3. Bioreactor Conversion (Immobilized Enzyme or Whole Cells) Fermentation->Bioreactor Biocatalyst Precursor 2. Precursor Synthesis (Chemical) Precursor->Bioreactor Substrate Separation 4. Product Separation (Chromatography / Extraction) Bioreactor->Separation Crude Product Purification 5. Final Purification & Crystallization Separation->Purification FinalProduct Enantiopure UAA Purification->FinalProduct

Caption: General workflow for the enzymatic synthesis of a novel amino acid.

Chapter 3: Incorporation into Peptides and Proteins

Synthesizing a UAA is only half the battle. Its true value is realized when it is incorporated into a larger molecule, such as a therapeutic peptide or a protein probe.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the standard method for chemically assembling peptides in the lab. [10]The process involves anchoring the C-terminal amino acid to an insoluble polymer resin and then adding subsequent amino acids in a stepwise cycle of deprotection and coupling reactions. [10]This simplifies purification, as excess reagents and byproducts are simply washed away after each step. [10] Incorporating UAAs via SPPS presents unique challenges. [5]* Steric Hindrance: Bulky UAA side chains can physically block the reactive sites, slowing down or preventing efficient peptide bond formation. This necessitates the use of more potent coupling reagents (e.g., HATU, HCTU) and sometimes elevated temperatures to drive the reaction to completion.

  • Side-Chain Reactivity: The novel functional groups on a UAA may require specific orthogonal protecting groups that are stable throughout the synthesis but can be selectively removed at the end without damaging the peptide.

SPPS_Cycle start Resin-Bound Peptide (Nα-Protected) deprotection Deprotection Removes Nα-protecting group (e.g., Fmoc) Reagent: Piperidine in DMF start->deprotection wash1 Wash deprotection->wash1 coupling Coupling Activated UAA is added Reagents: UAA, Activator (e.g., HATU), Base (e.g., DIPEA) wash1->coupling wash2 Wash coupling->wash2 end Resin-Bound Peptide (n+1 residues) wash2->end Cycle Complete end->deprotection Repeat for next AA cleavage Final Cleavage & Deprotection (e.g., TFA cocktail) end->cleavage After final cycle

Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).

This protocol outlines a standard Fmoc-based SPPS cycle for incorporating a generic UAA.

  • Resin Preparation: Start with a pre-loaded Wang or Rink Amide resin functionalized with the first amino acid. Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain and repeat with fresh 20% piperidine solution for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times), then dichloromethane (DCM, 3 times), then DMF (3 times).

  • Coupling Reaction:

    • In a separate vessel, dissolve the UAA (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 2-5 minutes.

    • Add the activated UAA solution to the deprotected resin.

    • Agitate at room temperature for 1-2 hours. Causality Note: The use of HATU, a potent activator, is crucial for overcoming potential steric hindrance from the UAA side chain.

  • Validation (Kaiser Test):

    • Take a small sample of the resin beads and wash them with ethanol.

    • Add a few drops of Kaiser test solutions A, B, and C and heat for 5 minutes.

    • A blue color indicates a free primary amine and an incomplete reaction. Yellow/colorless indicates successful coupling. If the test is positive (blue), repeat the coupling step. Trustworthiness Note: This in-process control ensures each step is complete before proceeding, preventing deletion sequences.

  • Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin with DMF (5 times).

  • Iteration: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify using reverse-phase HPLC.

Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT)

BONCAT is a powerful technique for labeling and identifying newly synthesized proteins within living cells. [11]The method relies on "feeding" cells a UAA that is an analog of a natural amino acid (commonly an analog of methionine like azidohomoalanine, Aha) but contains a bioorthogonal handle—a functional group like an azide or an alkyne that is inert to biological reactions. [12][13]The cell's translational machinery incorporates this UAA into newly made proteins. [13]Subsequently, the cells can be lysed, and the azide- or alkyne-containing proteins can be tagged with a reporter molecule (e.g., biotin, a fluorophore) via a highly specific "click chemistry" reaction. [13]This allows for the selective isolation and identification of proteins synthesized during a specific time window. [11]

BONCAT_Workflow cluster_cell In Vivo / In Vitro cluster_lab In Vitro Processing cell_culture 1. Cell Culture (e.g., Mammalian cells) uaa_addition 2. UAA Incubation (e.g., Azidohomoalanine, Aha) cell_culture->uaa_addition incorporation 3. Metabolic Incorporation (Ribosome incorporates Aha into new proteins) uaa_addition->incorporation lysis 4. Cell Lysis (Release proteins) incorporation->lysis click_reaction 5. Click Chemistry (Add alkyne-biotin probe) lysis->click_reaction purification 6. Affinity Purification (Streptavidin beads) click_reaction->purification analysis 7. Analysis (Western Blot, Mass Spec) purification->analysis

Sources

An In-Depth Technical Guide to the Stereochemistry of 3-Ethylnorvaline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethylnorvaline, systematically named 2-amino-3-ethylpentanoic acid, is a non-proteinogenic α-amino acid of significant interest in medicinal chemistry and drug development. Its structure incorporates two adjacent chiral centers, giving rise to a stereochemically complex landscape of four distinct stereoisomers. The precise three-dimensional arrangement of these stereoisomers is paramount, as it dictates their interaction with biological targets, ultimately influencing their pharmacological and toxicological profiles. This guide provides a comprehensive technical overview of the stereochemistry of 3-ethylnorvaline, including the structural elucidation of its stereoisomers, potential strategies for their asymmetric synthesis and chiral resolution, and established analytical techniques for their characterization. This document is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics incorporating this unique amino acid scaffold.

Introduction: The Critical Role of Stereochemistry in Drug Design

In the realm of pharmacology, the three-dimensional structure of a molecule is inextricably linked to its biological function. The stereoisomers of a chiral drug can exhibit vastly different pharmacodynamic and pharmacokinetic properties.[1][2] One enantiomer may elicit the desired therapeutic effect, while the other may be inactive or, in some cases, contribute to undesirable side effects or toxicity.[3] Therefore, a thorough understanding and control of stereochemistry are fundamental to modern drug discovery and development.

3-Ethylnorvaline (2-amino-3-ethylpentanoic acid) presents a compelling case study in stereochemical complexity. With two stereogenic centers, it exists as two pairs of enantiomers, which are diastereomers of each other. The subtle yet significant differences in the spatial arrangement of the amino and ethyl groups have profound implications for how these molecules interact with chiral biological environments such as enzymes and receptors.

Structural Elucidation of 3-Ethylnorvaline Stereoisomers

The systematic IUPAC name for 3-ethylnorvaline is 2-amino-3-ethylpentanoic acid. Its chemical structure contains two chiral centers at the C2 (α-carbon) and C3 (β-carbon) positions. This gives rise to 22 = 4 possible stereoisomers.

These four stereoisomers consist of two pairs of enantiomers:

  • (2S, 3S)-2-amino-3-ethylpentanoic acid and (2R, 3R)-2-amino-3-ethylpentanoic acid are enantiomers.

  • (2S, 3R)-2-amino-3-ethylpentanoic acid and (2R, 3S)-2-amino-3-ethylpentanoic acid are enantiomers.

The relationship between any other pairing of these isomers is diastereomeric (e.g., (2S, 3S) and (2S, 3R) are diastereomers).

G cluster_0 Enantiomeric Pair 1 (syn) cluster_1 Enantiomeric Pair 2 (anti) 2S,3S (2S,3S)-2-amino-3-ethylpentanoic acid 2R,3R (2R,3R)-2-amino-3-ethylpentanoic acid 2S,3S->2R,3R Enantiomers 2S,3R (2S,3R)-2-amino-3-ethylpentanoic acid 2S,3S->2S,3R Diastereomers 2R,3S (2R,3S)-2-amino-3-methylpentanoic acid 2S,3S->2R,3S Diastereomers 2R,3R->2S,3R Diastereomers 2R,3R->2R,3S Diastereomers 2S,3R->2R,3S Enantiomers

Caption: Stereoisomeric relationships of 3-ethylnorvaline.

Synthesis and Chiral Resolution Strategies

The preparation of enantiomerically pure β-branched α-amino acids like 3-ethylnorvaline is a significant challenge in synthetic organic chemistry. The synthesis can be approached through two main strategies: asymmetric synthesis to directly obtain a single stereoisomer, or the synthesis of a mixture of stereoisomers followed by chiral resolution.

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to create the desired stereoisomers with high enantiomeric and diastereomeric purity. Several methodologies developed for analogous β-branched amino acids can be conceptually applied to 3-ethylnorvaline.

  • Chiral Auxiliary-Mediated Synthesis: This well-established method involves the temporary attachment of a chiral auxiliary to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. For the synthesis of 3-ethylnorvaline, a glycine enolate equivalent bearing a chiral auxiliary could be alkylated. The choice of auxiliary and reaction conditions would be critical in controlling the diastereoselectivity of the C-C bond formation at the β-position.

  • Biocatalytic Methods: The use of enzymes, such as transaminases, offers a highly selective and environmentally friendly approach to the synthesis of chiral amino acids. A biocatalytic dynamic kinetic resolution of a suitable α-keto acid precursor to 3-ethylnorvaline could potentially yield the desired α-amino acid with high stereopurity.[4]

Chiral Resolution of Stereoisomeric Mixtures

When a synthetic route yields a mixture of stereoisomers, their separation is necessary.

  • Diastereomeric Salt Formation: This classical resolution technique involves reacting the racemic amino acid with a chiral resolving agent (a chiral acid or base) to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

  • Preparative Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for separating enantiomers and diastereomers. Polysaccharide-based CSPs are often effective for the resolution of amino acid derivatives.[5] The scalability of this technique makes it suitable for obtaining gram quantities of pure stereoisomers.

Analytical Characterization of 3-Ethylnorvaline Stereoisomers

Unambiguous characterization of the individual stereoisomers of 3-ethylnorvaline is crucial for quality control and regulatory purposes. A combination of analytical techniques is typically employed.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse for determining the enantiomeric and diastereomeric purity of 3-ethylnorvaline.

Protocol: Chiral HPLC Method Development for 3-Ethylnorvaline

  • Column Selection: Screen a variety of chiral stationary phases. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) and crown ether-based columns are good starting points for underivatized amino acids.[6]

  • Mobile Phase Optimization: For polysaccharide-based columns in normal phase mode, a mobile phase consisting of a mixture of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol) is typically used.[5] For crown ether columns, an aqueous mobile phase with an acid modifier (e.g., perchloric acid or trifluoroacetic acid) is common.

  • Detection: UV detection is standard if the molecule possesses a chromophore. If not, derivatization with a UV-active or fluorescent tag may be necessary, or alternatively, mass spectrometric (MS) detection can be used.

  • Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and limit of detection/quantitation.[5]

Table 1: Representative Chiral HPLC Systems for Amino Acid Separation

Chiral Stationary PhaseTypical Mobile PhaseDetectionApplicability
Polysaccharide-based (e.g., Chiralpak® IA)Hexane/IsopropanolUV/MSDerivatized amino acids
Crown Ether-based (e.g., Crownpak® CR-I(+))Aqueous acid (e.g., HClO4)UV/MSUnderivatized amino acids
Teicoplanin-basedPolar organic/aqueousUV/MSUnderivatized amino acids
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of the stereoisomers of 3-ethylnorvaline.

  • Diastereomer Differentiation: Diastereomers have distinct NMR spectra, allowing for their differentiation and quantification. Key parameters include chemical shifts and coupling constants, which are sensitive to the relative stereochemistry.

  • Enantiomer Differentiation using Chiral Derivatizing Agents (CDAs): To distinguish enantiomers by NMR, they must be converted into diastereomers by reaction with a chiral derivatizing agent. The resulting diastereomeric products will exhibit separate signals in the NMR spectrum, allowing for the determination of enantiomeric excess.

G cluster_0 Analytical Workflow A Mixture of 3-Ethylnorvaline Stereoisomers B Chiral HPLC Separation A->B C Isolated Stereoisomers B->C D NMR Spectroscopy C->D E Structure and Purity Confirmation D->E

Sources

An In-Depth Technical Guide to the Solubility of (S)-2-Amino-3-ethylpentanoic Acid in Various Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility characteristics of (S)-2-Amino-3-ethylpentanoic acid, a non-standard amino acid of interest in pharmaceutical and biotechnological research. Recognizing the limited direct solubility data for this specific compound, this document leverages established principles of amino acid solubility and draws upon data from its close structural analog, L-isoleucine, to provide a robust predictive framework and practical experimental guidance for researchers, scientists, and drug development professionals.

Introduction: The Significance of Solubility in Drug Development

(S)-2-Amino-3-ethylpentanoic acid, a chiral alpha-amino acid, presents a unique structural motif that is increasingly explored in the design of novel therapeutic agents. As with any active pharmaceutical ingredient (API), its solubility is a critical physicochemical parameter that profoundly influences its bioavailability, formulation, and ultimately, its therapeutic efficacy. A thorough understanding of its behavior in various solvent systems is paramount for advancing its development from the laboratory to clinical applications. This guide will delve into the theoretical underpinnings of its solubility, provide actionable experimental protocols for its determination, and present a predictive solubility profile based on analogous compounds.

Physicochemical Properties and Their Influence on Solubility

The solubility of an amino acid is dictated by a delicate interplay of its molecular structure and the properties of the solvent. (S)-2-Amino-3-ethylpentanoic acid, with its ethyl group branching at the beta-carbon, is classified as a non-polar, aliphatic amino acid.

Key Molecular Features Governing Solubility:

  • Zwitterionic Nature: Like all amino acids, (S)-2-Amino-3-ethylpentanoic acid exists predominantly as a zwitterion at physiological pH.[1] This dual charge, with a protonated amino group (-NH3+) and a deprotonated carboxyl group (-COO-), allows for strong electrostatic interactions with polar solvents like water.

  • Aliphatic Side Chain: The 3-ethylpentyl side chain is hydrophobic. This non-polar character limits its interaction with polar solvents but can enhance its solubility in less polar or organic solvents. The larger and more branched the aliphatic side chain, the lower the aqueous solubility.[2]

  • pH-Dependent Charge: The overall charge of the molecule is pH-dependent. In acidic solutions (low pH), the carboxyl group is protonated (-COOH), and the molecule carries a net positive charge. In basic solutions (high pH), the amino group is deprotonated (-NH2), resulting in a net negative charge. Solubility is generally lowest at the isoelectric point (pI), where the net charge is zero, and increases as the pH moves away from the pI due to the formation of more soluble salt forms.[2][3]

The interplay of these factors is visually represented in the logical relationship diagram below.

cluster_Molecule Molecular Properties of (S)-2-Amino-3-ethylpentanoic Acid cluster_Solvent Solvent Properties Zwitterion Zwitterionic Nature (-NH3+ and -COO-) Polarity Solvent Polarity (e.g., Water vs. Hexane) Zwitterion->Polarity Strong interaction with polar solvents SideChain Hydrophobic Side Chain (3-ethylpentyl) SideChain->Polarity Favors non-polar solvents Charge pH-Dependent Charge pH Solvent pH Charge->pH Determined by Solubility Overall Solubility Polarity->Solubility Influences pH->Solubility Modulates

Caption: Logical relationships influencing the solubility of (S)-2-Amino-3-ethylpentanoic acid.

Predictive Solubility Profile: Insights from L-Isoleucine

Given the structural similarity between (S)-2-Amino-3-ethylpentanoic acid and L-isoleucine ((S)-2-Amino-3-methylpentanoic acid), the solubility data for L-isoleucine serves as a valuable predictive tool.[4][5][6] A recent study systematically measured the mole fraction solubility of L-isoleucine in twelve organic solvents at various temperatures.[7] The data from this study is summarized below and provides a strong indication of the expected solubility behavior of (S)-2-Amino-3-ethylpentanoic acid.

Table 1: Mole Fraction Solubility (x10³) of L-Isoleucine in Various Solvents at 298.15 K (25 °C)

SolventDielectric ConstantSolubility (x10³)
Water80.121.4 mg/mL*
Methanol32.70.283
Ethanol24.50.201
n-Propanol20.10.179
Isopropanol19.90.354
n-Butanol17.50.141
Isobutanol17.90.332
Acetone20.70.019
2-Butanone18.50.211
Methyl Acetate6.74.132
Ethyl Acetate6.04.881
1,4-Dioxane2.20.301
Acetonitrile37.50.161

* Data for water solubility of L-isoleucine from the Human Metabolome Database.[4] The remaining data is adapted from a study on L-isoleucine solubility in organic solvents.[7]

Interpretation of the Predictive Data:

  • High Aqueous Solubility: As expected for an amino acid, the solubility in water is significant.

  • Limited Solubility in Alcohols: The solubility in alcohols is generally low, with a trend of decreasing solubility as the carbon chain length of the alcohol increases for the straight-chain alcohols (methanol > ethanol > n-propanol > n-butanol).[7]

  • Poor Solubility in Aprotic Solvents: Solubility is very low in acetone and acetonitrile.[7]

  • Enhanced Solubility in Esters: Interestingly, the highest solubility among the tested organic solvents is observed in ethyl acetate and methyl acetate.[7] This suggests that the specific interactions between the amino acid and the ester functional group are more favorable than with other organic solvents.

Experimental Determination of Solubility: A Validated Protocol

To obtain precise solubility data for (S)-2-Amino-3-ethylpentanoic acid, a systematic experimental approach is necessary. The following protocol outlines a robust gravimetric method for determining solubility.

Experimental Workflow Diagram:

A 1. Preparation of Saturated Solution B 2. Equilibration A->B Incubate with agitation at constant temperature C 3. Separation of Solid and Liquid Phases B->C Centrifugation or filtration D 4. Gravimetric Analysis of Supernatant C->D Transfer a known volume of supernatant E 5. Calculation of Solubility D->E Determine mass of solute after solvent evaporation

Caption: Experimental workflow for the gravimetric determination of solubility.

Step-by-Step Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of (S)-2-Amino-3-ethylpentanoic acid to a known volume of the desired solvent in a sealed vial. The excess solid is crucial to ensure that the solution reaches saturation.

    • For each solvent, prepare triplicate samples to ensure the reproducibility of the results.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or incubator. A standard temperature of 25 °C (298.15 K) is recommended for initial screening.

    • Agitate the samples for a sufficient period to allow the system to reach equilibrium. A minimum of 24-48 hours is typically recommended.[8] Preliminary experiments can be conducted to determine the time required to reach a constant concentration.

  • Separation of Solid and Liquid Phases:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-weighed, airtight syringe fitted with a filter (e.g., 0.22 µm PTFE) to prevent the transfer of any undissolved solid. Alternatively, centrifuge the samples and then withdraw the supernatant.[8]

  • Gravimetric Analysis of Supernatant:

    • Dispense the filtered supernatant into a pre-weighed, dry container (e.g., a glass vial or aluminum pan).

    • Record the exact weight of the transferred supernatant.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the amino acid.

    • Once the solvent is completely removed, weigh the container with the dried solute.

  • Calculation of Solubility:

    • The mass of the dissolved amino acid is the final weight of the container minus its initial tare weight.

    • The mass of the solvent is the weight of the supernatant minus the mass of the dissolved amino acid.

    • Solubility can be expressed in various units, such as g/100 g of solvent, mg/mL, or mole fraction.

Self-Validation and Controls:

  • Equilibrium Confirmation: To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and the solubility measured. The point at which the solubility value plateaus indicates that equilibrium has been achieved.

  • Purity of Materials: The purity of both the (S)-2-Amino-3-ethylpentanoic acid and the solvents should be confirmed prior to the experiment using appropriate analytical techniques (e.g., NMR, HPLC, and Karl Fischer titration for water content in solvents).

  • Temperature Control: Precise temperature control is critical, as solubility is temperature-dependent. The temperature of the incubator and during sample handling should be carefully monitored and recorded.

Factors Influencing Experimental Outcomes and Troubleshooting

  • pH of the Medium: For aqueous solutions, the pH must be controlled and measured, as it will significantly impact the solubility.[2] Buffers can be used to maintain a constant pH, but potential interactions between the buffer components and the amino acid should be considered.

  • Polymorphism: The crystalline form (polymorph) of the solid amino acid can affect its solubility. It is important to characterize the solid form used in the experiments and to check for any polymorphic transformations during the equilibration process.

  • Solvent Purity: The presence of impurities, particularly water in organic solvents, can alter the measured solubility. Use high-purity, anhydrous solvents whenever possible.

Conclusion

References

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

  • Yoshizawa, T., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences. [Link]

  • Chemistry LibreTexts. (2022). 1. Backgrounds of Amino Acids. [Link]

  • Lahiri, S. C., & Pal, A. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 25A, 136-139.
  • PubChem. (n.d.). 2-Amino-3-ethylpentanoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 2-Amino-3-methylpentanoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). (2S)-2-amino-3-methylpentanoic acid. National Center for Biotechnology Information. [Link]

  • Wang, Y., et al. (2022). Solubility of L‑Isoleucine in 12 Organic Solvents: Solvent Effects, Molecular Simulations, and Model Correlations.
  • The Japanese Pharmacopoeia. (2016). L-Isoleucine. [Link]

  • Nozaki, Y., & Tanford, C. (1963). The solubility of amino acids and related compounds in aqueous urea solutions. The Journal of Biological Chemistry, 238(12), 4074-4081.
  • Ferreira, O., et al. (2020). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research, 59(15), 7171-7188.
  • Chemsrc. (n.d.). 2-AMINO-3-ETHYL-PENTANOIC ACID. [Link]

  • PubChem. (n.d.). (R)-2-Amino-3-ethylpentanoic acid. National Center for Biotechnology Information. [Link]

  • Wikipedia. (n.d.). Isoleucine. [Link]

  • H-J. K. et al. (2018). New experimental melting properties as access for predicting amino-acid solubility. RSC Advances.
  • CUTM Courseware. (n.d.). Experiment-4: Qualitative determination of Amino acids. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of (S)-2-Amino-3-ethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Non-Proteinogenic Amino Acids

Non-proteinogenic amino acids, those not found in the canonical genetic code, are of immense interest in medicinal chemistry and drug development. Their unique structures can impart desirable properties to peptide-based therapeutics, such as increased metabolic stability and novel biological activities. (S)-2-Amino-3-ethylpentanoic acid, a β-branched α-amino acid, represents a valuable chiral building block for the synthesis of such modified peptides and other complex bioactive molecules. Its controlled, stereoselective synthesis is therefore a critical endeavor for advancing pharmaceutical research.

This guide provides a comprehensive overview and a detailed protocol for the asymmetric synthesis of (S)-2-Amino-3-ethylpentanoic acid, leveraging the well-established Schöllkopf bis-lactim ether method. This approach utilizes a chiral auxiliary to direct the stereochemical outcome of the reaction, ensuring the formation of the desired (S)-enantiomer with high purity.

Synthetic Strategy: The Schöllkopf Chiral Auxiliary Approach

The cornerstone of this synthesis is the Schöllkopf chiral auxiliary, a bis-lactim ether typically derived from the condensation of a chiral amino acid, such as L-valine, and glycine.[1] This method allows for the diastereoselective alkylation of a masked glycine equivalent.[1] The bulky isopropyl group of the valine auxiliary sterically hinders one face of the enolate formed upon deprotonation, directing the incoming electrophile to the opposite face.[2] This results in a high degree of stereocontrol, typically yielding diastereomeric excesses greater than 95%.[1]

To synthesize the target molecule, (S)-2-Amino-3-ethylpentanoic acid, a sequential diastereoselective alkylation of the Schöllkopf auxiliary is proposed. This involves two distinct alkylation steps with different electrophiles to introduce the necessary substituents at the α-carbon of the original glycine unit.

Visualizing the Workflow: Synthetic Pathway

Synthesis_Workflow cluster_prep Auxiliary Preparation cluster_alkylation Sequential Alkylation cluster_final Final Product Formation L_Val L-Valine Diketopiperazine Cyclo(L-Val-Gly) L_Val->Diketopiperazine Gly Glycine Gly->Diketopiperazine Schollkopf_Aux (S)-Bis-lactim Ether Diketopiperazine->Schollkopf_Aux  O-methylation Deprotonation1 Deprotonation (n-BuLi, THF, -78°C) Schollkopf_Aux->Deprotonation1 Alkylation1 First Alkylation (Ethyl Iodide) Deprotonation1->Alkylation1 Monoalkylated Mono-ethylated Intermediate Alkylation1->Monoalkylated Deprotonation2 Deprotonation (n-BuLi, THF, -78°C) Monoalkylated->Deprotonation2 Alkylation2 Second Alkylation (1-Bromopropane) Deprotonation2->Alkylation2 Dialkylated Dialkylated Intermediate Alkylation2->Dialkylated Hydrolysis Acidic Hydrolysis Dialkylated->Hydrolysis Purification Purification (Ion-Exchange Chromatography) Hydrolysis->Purification Final_Product (S)-2-Amino-3-ethylpentanoic acid Purification->Final_Product

Caption: Synthetic workflow for (S)-2-Amino-3-ethylpentanoic acid.

Experimental Protocols

Part 1: Preparation of the (S)-Schöllkopf Chiral Auxiliary

The synthesis of the (S)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine auxiliary from L-valine and glycine methyl ester hydrochloride is a well-established procedure.[1] This involves the formation of the diketopiperazine followed by O-methylation.

Materials:

  • L-Valine methyl ester hydrochloride

  • Glycine methyl ester hydrochloride

  • Sodium methoxide

  • Methanol

  • Toluene

  • Trimethyloxonium tetrafluoroborate (Meerwein's salt)

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution (saturated)

Protocol:

  • Diketopiperazine Formation:

    • In a round-bottom flask, dissolve L-valine methyl ester hydrochloride and glycine methyl ester hydrochloride in methanol.

    • Add a solution of sodium methoxide in methanol dropwise at room temperature and stir for 24 hours.

    • Neutralize the reaction mixture with glacial acetic acid and remove the solvent under reduced pressure.

    • Suspend the residue in toluene and heat to reflux for 4 hours with a Dean-Stark trap to remove water.

    • Cool the mixture and collect the precipitated cyclo(L-Val-Gly) by filtration.

  • O-Methylation to form the Bis-lactim Ether:

    • Suspend the dried diketopiperazine in anhydrous DCM.

    • Add trimethyloxonium tetrafluoroborate portion-wise at 0°C under an inert atmosphere.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Quench the reaction by carefully adding a saturated sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the (S)-bis-lactim ether as a colorless oil.

Part 2: Sequential Diastereoselective Alkylation

This two-step alkylation is the key to constructing the desired carbon skeleton. The order of addition of the electrophiles is crucial for achieving the desired product.

Materials:

  • (S)-Schöllkopf Chiral Auxiliary

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Ethyl iodide

  • 1-Bromopropane

  • Saturated ammonium chloride solution

Protocol:

  • First Alkylation (Ethylation):

    • Dissolve the (S)-Schöllkopf auxiliary in anhydrous THF in a flame-dried, three-necked flask under an argon atmosphere.

    • Cool the solution to -78°C in a dry ice/acetone bath.

    • Add n-BuLi dropwise via syringe, maintaining the temperature below -70°C. A color change to deep yellow indicates enolate formation. Stir for 30 minutes.

    • Add ethyl iodide dropwise and stir the reaction mixture at -78°C for 4 hours.

    • Quench the reaction by adding a saturated ammonium chloride solution.

    • Allow the mixture to warm to room temperature and extract with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude mono-ethylated intermediate. This intermediate can be used in the next step without further purification.

  • Second Alkylation (Propylation):

    • Dissolve the crude mono-ethylated intermediate in anhydrous THF and cool to -78°C under an argon atmosphere.

    • Add n-BuLi dropwise as described in the first alkylation step.

    • Add 1-bromopropane and allow the reaction to proceed at -78°C for 4 hours.

    • Quench and work up the reaction as described for the first alkylation.

    • Purify the crude dialkylated product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the desired diastereomer.

Part 3: Hydrolysis and Purification of (S)-2-Amino-3-ethylpentanoic Acid

Acidic hydrolysis cleaves the chiral auxiliary, which can be recovered, and liberates the desired amino acid as its methyl ester. Subsequent saponification and purification yield the final product.

Materials:

  • Dialkylated Intermediate

  • Hydrochloric acid (0.1 M)

  • Diethyl ether

  • Sodium hydroxide solution (1 M)

  • Dowex 50WX8 ion-exchange resin

Protocol:

  • Acidic Hydrolysis:

    • Dissolve the purified dialkylated intermediate in 0.1 M hydrochloric acid.

    • Stir the mixture at room temperature for 48 hours.

    • Extract the mixture with diethyl ether to remove the recovered valine methyl ester (the chiral auxiliary).

    • The aqueous layer contains the methyl ester of the target amino acid.

  • Saponification and Purification:

    • Adjust the pH of the aqueous layer to >12 with a 1 M sodium hydroxide solution and stir for 4 hours to saponify the ester.

    • Acidify the solution to pH ~7 and load it onto a column packed with Dowex 50WX8 resin (H+ form).

    • Wash the column with deionized water to remove inorganic salts.

    • Elute the amino acid with a dilute ammonium hydroxide solution.

    • Collect the fractions containing the amino acid (monitored by TLC with ninhydrin staining) and concentrate under reduced pressure to obtain the final product, (S)-2-Amino-3-ethylpentanoic acid.

Product Characterization and Quality Control

Rigorous analytical techniques are essential to confirm the structure, purity, and stereochemical integrity of the synthesized amino acid.

Parameter Analytical Method Expected Outcome
Identity ¹H NMR, ¹³C NMRSpectra consistent with the structure of 2-amino-3-ethylpentanoic acid.
Purity HPLC-UV/MSA single major peak corresponding to the mass of the target molecule.
Enantiomeric Excess Chiral HPLC>95% ee, determined by separating the enantiomers after derivatization.
¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. The expected chemical shifts for the target molecule can be predicted based on similar structures.

  • ¹H NMR (D₂O): Protons on the ethyl and propyl groups will appear in the upfield region, with characteristic splitting patterns. The α-proton will be a doublet coupled to the β-proton.

  • ¹³C NMR (D₂O): The spectrum will show distinct signals for the carboxyl carbon, the α-carbon, and the carbons of the ethyl and propyl side chains.

Chiral High-Performance Liquid Chromatography (HPLC)

Determination of the enantiomeric excess is critical. This is typically achieved by derivatizing the amino acid with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), followed by separation of the resulting diastereomers on a standard C18 reversed-phase column.[3] Alternatively, direct separation of the underivatized amino acid on a chiral stationary phase column is also possible.

Conclusion

The Schöllkopf bis-lactim ether method provides a reliable and highly stereoselective route for the synthesis of (S)-2-Amino-3-ethylpentanoic acid. The sequential alkylation strategy allows for the controlled introduction of the necessary side chains, and the established hydrolysis and purification protocols ensure the isolation of the final product with high purity. The analytical methods outlined in this guide are crucial for verifying the identity and enantiomeric excess of this valuable non-proteinogenic amino acid, making it a readily accessible building block for further research and development in the pharmaceutical sciences.

References

  • ChemTube3D. Schöllkopf Bis-lactim Amino Acid Synthesis. Available from: [Link]

  • Wikipedia. Schöllkopf method. Available from: [Link]

  • PubMed. Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. Available from: [Link]

  • Wikipedia. Chiral auxiliary. Available from: [Link]

  • Alkylation of Schöllkopf's bislactim ether chiral auxiliary with 4-bromo-1,2-butadiene. Available from: [Link]

  • PubMed. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent. Available from: [Link]

  • PubMed. Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. Available from: [Link]

Sources

Application Notes and Protocols for the Asymmetric Synthesis of Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Expanding Chemical Space of Peptides and Pharmaceuticals

Unnatural α-amino acids (UAAs) are crucial building blocks in modern drug discovery and chemical biology.[1] Their incorporation into peptides can lead to improved metabolic stability, enhanced receptor affinity and selectivity, and constrained conformations, overcoming many limitations of natural peptide-based therapeutics.[2] Furthermore, enantiomerically pure UAAs serve as invaluable chiral synthons for the total synthesis of complex natural products and pharmaceuticals.[3][4][5]

The ever-increasing demand for structurally diverse and enantiomerically pure UAAs has driven the development of a multitude of synthetic strategies.[6] This guide provides an in-depth overview of key methodologies for the asymmetric synthesis of these valuable compounds, complete with detailed, field-proven protocols and the rationale behind experimental choices. We will explore diastereoselective methods using chiral auxiliaries, powerful catalytic enantioselective approaches including phase-transfer catalysis and asymmetric hydrogenation, and the growing field of biocatalysis.

Strategic Decision Making in UAA Synthesis

The choice of a synthetic route to a target UAA depends on several factors, including the desired side chain, scale of the synthesis, and available starting materials. The following diagram illustrates a general decision-making workflow.

G cluster_0 Synthetic Strategy Selection start Target Unnatural Amino Acid (UAA) decision1 Is a suitable chiral pool starting material available? start->decision1 decision2 Is the side chain introduced via alkylation of a glycine equivalent? decision1->decision2 No method5 Modification of Existing Amino Acids decision1->method5 Yes decision3 Is the side chain introduced via reduction of a dehydroamino acid precursor? decision2->decision3 No method1 Chiral Auxiliary-Mediated Alkylation decision2->method1 Yes method2 Phase-Transfer Catalysis (PTC) decision2->method2 Yes decision4 Is a biocatalytic route with a known enzyme feasible? decision3->decision4 No method3 Asymmetric Hydrogenation decision3->method3 Yes method4 Biocatalysis (e.g., Reductive Amination) decision4->method4 Yes

Caption: Decision workflow for selecting a UAA synthetic strategy.

Chiral Auxiliary-Mediated Asymmetric Synthesis

This classical yet robust approach involves temporarily attaching a chiral molecule (the auxiliary) to a prochiral substrate, which then directs the stereochemical outcome of a subsequent reaction.[7] After the desired transformation, the auxiliary is cleaved, yielding the enantiomerically enriched product. Oxazolidinones, popularized by David Evans, are among the most successful chiral auxiliaries for this purpose.[]

Causality Behind Experimental Choices:
  • The Auxiliary: Evans oxazolidinones are effective because they provide a rigid, sterically defined environment.[] The substituents on the oxazolidinone block one face of the enolate, forcing the incoming electrophile to attack from the opposite, less hindered face.

  • Metal Enolate Formation: The choice of base and metal counterion is critical. Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base that rapidly and quantitatively generates the enolate. The lithium ion coordinates to the carbonyl oxygens, creating a rigid six-membered ring transition state that enhances facial selectivity.

  • Electrophile: The alkylating agent should be reactive (e.g., benzyl bromide, allyl iodide) to ensure efficient reaction at low temperatures, minimizing side reactions like racemization.

  • Cleavage: The final step must be mild enough to avoid racemization of the newly formed stereocenter. Lithium hydroperoxide is often used for a gentle saponification of the N-acyl bond.

Experimental Protocol: Asymmetric Alkylation of a Glycine Equivalent using an Evans Auxiliary

This protocol describes the synthesis of an enantiomerically enriched UAA via the alkylation of an N-glycinyl chiral auxiliary.

G cluster_1 Workflow: Chiral Auxiliary-Mediated Alkylation A 1. Acylation of Chiral Auxiliary B 2. Enolate Formation (LDA, -78 °C) A->B C 3. Asymmetric Alkylation (R-X, -78 °C) B->C D 4. Auxiliary Cleavage (LiOH/H₂O₂) C->D E 5. Purification and Characterization D->E

Caption: Workflow for chiral auxiliary-mediated alkylation.

Step 1: Acylation of the Chiral Auxiliary

  • Dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv) in anhydrous THF (0.2 M) in a flame-dried, argon-purged flask.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add n-butyllithium (1.05 equiv, 1.6 M in hexanes) dropwise and stir for 15 minutes.

  • In a separate flask, dissolve bromoacetyl bromide (1.1 equiv) in anhydrous THF and cool to 0 °C.

  • Add the acylating agent solution to the lithium salt of the auxiliary via cannula. Stir at -78 °C for 30 minutes, then warm to 0 °C for 1 hour.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify by flash chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the N-acylated auxiliary.

Step 2: Asymmetric Alkylation

  • Dissolve the N-acylated auxiliary (1.0 equiv) in anhydrous THF (0.1 M) under argon and cool to -78 °C.

  • Add lithium diisopropylamide (LDA) (1.1 equiv, freshly prepared or commercial solution) dropwise. Stir for 30 minutes to ensure complete enolate formation.

  • Add the desired alkyl halide (e.g., benzyl bromide, 1.2 equiv) dropwise.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench with saturated aqueous NH₄Cl and allow to warm to room temperature.

  • Perform an aqueous workup as described in Step 1. Purify the diastereomeric product by flash chromatography.

Step 3: Auxiliary Cleavage

  • Dissolve the alkylated product (1.0 equiv) in a 3:1 mixture of THF and water (0.1 M).

  • Cool the solution to 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 equiv), followed by aqueous lithium hydroxide (2.0 equiv, 0.5 M).

  • Stir vigorously at 0 °C for 4 hours.

  • Quench the excess peroxide by adding aqueous sodium sulfite.

  • Acidify the mixture to pH ~2 with 1 M HCl. Extract the aqueous layer with dichloromethane to remove the cleaved auxiliary.

  • The aqueous layer containing the desired amino acid can then be purified by ion-exchange chromatography or by derivatization (e.g., as a Boc-protected ester) followed by silica gel chromatography.

Catalytic Asymmetric Phase-Transfer Catalysis (PTC)

Catalytic asymmetric synthesis is highly desirable as it uses a substoichiometric amount of a chiral catalyst to generate a large quantity of enantiomerically enriched product.[6] Chiral PTC is a powerful method for the asymmetric alkylation of glycine derivatives, offering mild reaction conditions, operational simplicity, and the use of inexpensive reagents.[6] Cinchona alkaloid-derived quaternary ammonium salts are commonly employed as catalysts.[6][9]

Causality Behind Experimental Choices:
  • The Substrate: Glycine imines, such as the benzophenone imine of glycine tert-butyl ester, are ideal substrates.[6] The imine acidifies the α-proton, facilitating deprotonation, and the bulky groups provide steric hindrance that is leveraged by the catalyst. The tert-butyl ester prevents unwanted side reactions and is readily cleaved under acidic conditions.

  • The Catalyst: Chiral phase-transfer catalysts, like O'Donnell's catalyst, form a chiral ion pair with the enolate in the organic phase. The catalyst's rigid structure shields one face of the enolate, directing the incoming alkylating agent to the other face, thus inducing asymmetry.[4]

  • The Biphasic System: The reaction occurs at the interface of an organic solvent (e.g., toluene or dichloromethane) and a basic aqueous phase (e.g., 50% KOH). The base deprotonates the glycine imine, and the catalyst shuttles the resulting enolate into the organic phase where the alkylation occurs. This separation of reactants minimizes side reactions.

Experimental Protocol: Asymmetric Alkylation of a Glycine Imine via PTC

This protocol outlines the synthesis of a UAA using a chiral phase-transfer catalyst.

Step 1: Reaction Setup

  • To a round-bottom flask equipped with a magnetic stir bar, add the benzophenone imine of glycine tert-butyl ester (1.0 equiv) and the chiral phase-transfer catalyst (e.g., (S)-(-)-2-(hydroxyl-diphenyl-methyl)-1-(2-methyl-benzyl)-pyrrolidine) (1-10 mol%).

  • Add the alkylating agent (1.1-1.5 equiv) and toluene (to make a ~0.2 M solution with respect to the glycine imine).

  • Stir the mixture vigorously to ensure good mixing of the organic phase.

Step 2: Reaction Execution

  • Cool the mixture to 0 °C.

  • Add 50% aqueous potassium hydroxide solution (5.0 equiv) dropwise.

  • Stir the biphasic mixture vigorously at 0 °C. The reaction is often complete within a few hours, but may require longer times depending on the electrophile. Monitor progress by TLC or LC-MS.

Step 3: Workup and Deprotection

  • Once the reaction is complete, dilute the mixture with water and ethyl acetate.

  • Separate the layers, and wash the organic layer with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate) to obtain the protected amino acid.

  • Dissolve the purified product in a suitable solvent (e.g., THF or diethyl ether) and treat with 1 M HCl to hydrolyze both the imine and the tert-butyl ester.

  • After stirring for 4-12 hours at room temperature, concentrate the mixture. The resulting amino acid hydrochloride can be isolated by trituration or purified by ion-exchange chromatography.

ParameterChiral AuxiliaryPhase-Transfer Catalysis
Chiral Source StoichiometricCatalytic (1-10 mol%)
Typical ee >98% de85-99% ee
Conditions Cryogenic (-78 °C)0 °C to room temperature
Scalability More challengingHighly scalable
Generality Very broad scopeBroad scope, sensitive to electrophile

Asymmetric Hydrogenation

Asymmetric hydrogenation is one of the most efficient and atom-economical methods for creating chiral centers.[10] For UAA synthesis, this typically involves the hydrogenation of a prochiral dehydroamino acid derivative using a chiral transition metal catalyst, often based on rhodium or ruthenium with chiral phosphine ligands.[10][11]

Causality Behind Experimental Choices:
  • The Catalyst: The choice of metal and chiral ligand is paramount. Chiral diphosphine ligands (e.g., DuPhos, DIPAMP) coordinate to the metal center, creating a chiral environment. The substrate coordinates to the metal, and the ligand directs the delivery of hydrogen from one specific face, leading to high enantioselectivity.

  • The Substrate: N-acyl-α,β-dehydroamino esters are common precursors. The N-acyl group is crucial as it coordinates to the metal center, forming a chelate that rigidly holds the substrate in a specific conformation for hydrogenation.

  • Hydrogen Pressure: While some modern catalysts operate at atmospheric pressure, others may require elevated pressures to achieve high turnover rates and enantioselectivities.[10]

Experimental Protocol: Rh-DuPhos Catalyzed Asymmetric Hydrogenation

Step 1: Catalyst Preparation and Reaction Setup

  • In a glovebox, charge a pressure-rated reaction vessel with the dehydroamino acid substrate (1.0 equiv) and the chiral catalyst, such as [Rh(COD)(Me-DuPhos)]BF₄ (0.5-1 mol%).

  • Add a degassed solvent, typically methanol.

  • Seal the vessel, remove it from the glovebox, and connect it to a hydrogenation manifold.

Step 2: Hydrogenation

  • Purge the vessel with hydrogen gas (3-5 cycles).

  • Pressurize the vessel to the desired pressure (e.g., 1-10 atm).

  • Stir the reaction at room temperature. The reaction is typically complete in 12-24 hours.

Step 3: Workup and Analysis

  • Carefully vent the excess hydrogen.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by chromatography or recrystallization. The N-acyl group can be removed by acidic or basic hydrolysis if the free amino acid is desired.

  • Determine the enantiomeric excess by chiral HPLC or GC.

Catalyst SystemSubstrate TypeTypical YieldTypical eeReference
[Rh(DIPAMP)]⁺N-Acyl-α,β-dehydroamino esters>95%>95%[10]
[Rh(DuPhos)]⁺N-Acyl-α,β-dehydroamino esters>95%>99%[10]
[Ru(BINAP)]Cl₂N-Acyl-α,β-dehydroamino esters>90%>98%[12]

Biocatalysis for UAA Synthesis

Enzymes offer unparalleled stereoselectivity under mild, aqueous conditions, making them an attractive "green" alternative for UAA synthesis.[2] Amino acid dehydrogenases, for example, can catalyze the asymmetric reductive amination of α-keto acids to produce α-amino acids with near-perfect enantioselectivity.[2]

Causality Behind Experimental Choices:
  • Enzyme Selection: The choice of enzyme is substrate-specific. Leucine dehydrogenase, for instance, can accept a range of branched-chain α-keto acids.

  • Cofactor Recycling: These enzymes require a stoichiometric amount of a hydride donor, typically NADH or NADPH. To make the process catalytic with respect to the expensive cofactor, a regeneration system is essential. Formate dehydrogenase is commonly used to recycle NADH from NAD⁺ using inexpensive sodium formate as the ultimate reductant.[2]

Experimental Protocol: Reductive Amination using Leucine Dehydrogenase

G cluster_0 Biocatalytic Reductive Amination Cycle Ketoacid α-Keto Acid LDH Leucine Dehydrogenase (LDH) Ketoacid->LDH NH₄⁺ AminoAcid α-Amino Acid (L) LDH->AminoAcid NAD NAD⁺ LDH->NAD FDH Formate Dehydrogenase (FDH) NADH NADH + H⁺ FDH->NADH CO2 CO₂ FDH->CO2 NADH->LDH NAD->FDH Formate Formate Formate->FDH

Caption: Coupled enzyme system for UAA synthesis.

Step 1: Reaction Mixture Preparation

  • In a temperature-controlled vessel, prepare a buffered solution (e.g., 100 mM potassium phosphate, pH 7.5-8.0).

  • Add the α-keto acid substrate (e.g., 100 mM).

  • Add ammonium chloride (e.g., 1 M).

  • Add the cofactor, NAD⁺ (e.g., 1 mM).

  • Add the recycling substrate, sodium formate (e.g., 150 mM).

Step 2: Enzymatic Reaction

  • Initiate the reaction by adding the enzymes: Leucine Dehydrogenase (e.g., 5-10 U/mL) and Formate Dehydrogenase (e.g., 5-10 U/mL).

  • Maintain the temperature (e.g., 30 °C) and pH (e.g., by controlled addition of NaOH).

  • Stir the reaction mixture for 12-24 hours. Monitor the conversion of the keto acid by HPLC.

Step 3: Product Isolation

  • Once the reaction is complete, terminate it by denaturing the enzymes (e.g., by heating or pH shift).

  • Remove the denatured protein by centrifugation.

  • Isolate the amino acid from the supernatant using ion-exchange chromatography.

Analysis of Enantiomeric Purity

Determining the enantiomeric excess (ee) is a critical step in asymmetric synthesis.[13] The most common and reliable method is chiral chromatography.

Protocol: Determination of Enantiomeric Excess by Chiral HPLC

1. Derivatization (if necessary):

  • Amino acids often require derivatization to improve their chromatographic properties and detectability. Common derivatizing agents include:

    • Fmoc-Cl: Reacts with the amino group to form a UV-active carbamate.

    • Marfey's Reagent (FDAA): Reacts with the amino group to form diastereomers that can be separated on a standard C18 column.

    • NBD-F/Cl: Creates a highly fluorescent derivative for sensitive detection.[14]

Protocol for Fmoc Derivatization:

  • Dissolve the amino acid sample (approx. 1 mg) in 500 µL of a 1:1 mixture of 100 mM borate buffer (pH 9.0) and acetone.

  • Add a solution of Fmoc-Cl in acetone (1.5 equiv).

  • Vortex and let the reaction proceed for 30 minutes at room temperature.

  • Quench the reaction with an amine like hexylamine.

  • Dilute the sample with the mobile phase for HPLC analysis.

2. Chiral HPLC Analysis:

  • Column: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are widely applicable.[15]

  • Mobile Phase: Typically a mixture of hexane/isopropanol or other normal-phase eluents. The exact ratio must be optimized for each analyte to achieve baseline separation of the enantiomers.

  • Detection: UV detection is common for derivatized amino acids.

  • Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers (E1 and E2) using the formula:

    • ee (%) = [ |Area(E1) - Area(E2)| / (Area(E1) + Area(E2)) ] * 100

Other Analytical Methods:

  • Chiral Gas Chromatography (GC): Suitable for volatile amino acid derivatives.[13]

  • NMR Spectroscopy with Chiral Shift Reagents: Can be used to differentiate enantiomers by inducing chemical shift non-equivalence.

  • Mass Spectrometry (MS): Chiral analysis by MS can be performed by forming diastereomeric complexes with a chiral selector.[16]

References

  • Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews. [Link]

  • The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research. [Link]

  • Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine by the Developed NADH-Driven Biocatalytic System. MDPI. [Link]

  • Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. Organic Chemistry Portal. [Link]

  • Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical Science. [Link]

  • [Asymmetric Synthesis of Unnatural Amino Acid-containing Peptides via Direct Asymmetric Reaction of Peptidyl Compounds]. PubMed. [Link]

  • Asymmetric Strecker Synthesis of α-Arylglycines. The Journal of Organic Chemistry. [Link]

  • Enantioselective Amino Acid Synthesis by Chiral Phase-Transfer Catalysis. Chemical Reviews. [Link]

  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC - NIH. [Link]

  • Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical Science (RSC Publishing). [Link]

  • Photoinduced and Copper-Catalyzed Asymmetric Alkylation of Glycine Derivatives via a Synergistic Electron/Atom Transfer Process. ACS Publications. [Link]

  • Copper-catalyzed asymmetric C(sp3)-H cyanoalkylation of glycine derivatives and peptides. Nature Communications. [Link]

  • Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Nature Communications. [Link]

  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

  • Synthesis of Novel Chiral Phase-Transfer Catalysts and Their Application to Asymmetric Synthesis of α-Amino Acid Derivatives. Organic Chemistry Portal. [Link]

  • Chiral Analysis by Electrospray Ionization Mass Spectrometry/Mass Spectrometry. 2. Determination of Enantiomeric Excess of Amino Acids. Analytical Chemistry. [Link]

  • Biosynthetic Pathways to Nonproteinogenic α-Amino Acids. Chemical Reviews. [Link]

  • Chiral auxiliary. Wikipedia. [Link]

  • Asymmetric hydrogenation. Wikipedia. [Link]

  • Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. PMC - NIH. [Link]

  • A general, catalytic, and enantioselective synthesis of α-amino acids. Proceedings of the National Academy of Sciences. [Link]

  • Modified Asymmetric Strecker Reaction of Aldehyde with Secondary Amine: A Protocol for the Synthesis of S-Clopidogrel (An Antiplatelet Agent). The Journal of Organic Chemistry. [Link]

  • Design of high-performance chiral phase-transfer catalysts with privileged structures. NIH. [Link]

  • Photoinduced Asymmetric Alkylation of Glycine. ResearchGate. [Link]

  • Enantion Selective Synthesis of Chairal Alfa Amino Acids by Phase Transfer Catalysts. International Journal of Scientific & Engineering Research. [Link]

  • Strecker Synthesis. Organic Chemistry Portal. [Link]

  • Enantioselective synthesis of .alpha.-amino acid derivatives via the stereoselective alkylation of a homochiral glycine enolate synthon. The Journal of Organic Chemistry. [Link]

  • Cobalt-Catalyzed Efficient Asymmetric Hydrogenation of α-Primary Amino Ketones. PMC. [Link]

  • Asymmetric Alkylation of Cyclic Ketones with Dehydroalanine via H‐Bond‐Directing Enamine Catalysis: Straightforward Access to Enantiopure Unnatural α‐Amino Acids. NIH. [Link]

  • Asymmetric transfer hydrogenation using amino acid derivatives; Further studies and a mechanistic proposal. ResearchGate. [Link]

  • Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. ResearchGate. [Link]

  • The enantioselective synthesis of alpha-amino acid derivatives via organoboranes. Tetrahedron Letters. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • Cu-catalyzed Asymmetric Alkylation for Chiral Unnatural α-Substituted α-Amino Acids of Phallotoxins. ChemRxiv. [Link]

  • Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. PMC - NIH. [Link]

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. [Link]

  • 1 Non-Proteinogenic 𝛂-Amino Acids, Natural Origin, Biological Functions. Wiley-VCH. [Link]

  • Computational Analysis of the Asymmetric Hydrogenation of γ-Ketoacids: Weak Interactions and Kinetics. MDPI. [Link]

  • 3.1 Amino Acid Derived Auxiliaries: Amino Acids as Chiral Auxiliaries. ResearchGate. [Link]

Sources

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Non-Proteinogenic Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The incorporation of non-proteinogenic amino acids (NPAAs) into peptide sequences is a transformative strategy in drug discovery and materials science. It allows for the rational design of peptides with enhanced therapeutic properties, including improved metabolic stability, increased potency, constrained conformations, and novel functionalities.[1][2] Solid-Phase Peptide Synthesis (SPPS) remains the cornerstone technique for the assembly of these modified peptides.[1] This guide provides an in-depth exploration of the strategic considerations, methodological nuances, and detailed protocols required for the successful synthesis of peptides containing NPAAs, tailored for researchers, scientists, and drug development professionals.

Introduction: Beyond Nature's Alphabet

Peptides are remarkable therapeutic agents due to their high selectivity and low toxicity.[2] However, native peptides often suffer from poor stability in biological systems. The introduction of NPAAs—amino acids not found in the 20 common proteinogenic residues—fundamentally alters the chemical and biological profiles of a peptide.[1] These modifications can range from simple stereochemical changes (e.g., D-amino acids to confer enzymatic resistance) to the incorporation of complex residues bearing fluorescent probes, bioorthogonal handles, or unique side chains that enforce specific secondary structures.[1][2]

The success of synthesizing these custom peptides is not trivial; it relies on a deep understanding of the interplay between the NPAA's unique structure, the protecting group strategy, the choice of coupling reagents, and the reaction conditions. This document serves as a comprehensive guide to navigate these challenges.

Core Principles and Challenges in NPAA Incorporation

The fundamental workflow of SPPS is an iterative cycle of Nα-amino group deprotection, coupling of the next protected amino acid, and thorough washing to remove excess reagents.[3][4] While this process is well-established for standard amino acids, NPAAs introduce specific hurdles that demand protocol modifications.

  • Steric Hindrance: This is the most common challenge. Bulky side chains, α,α-disubstituted NPAAs (e.g., Aib), or N-methylated backbones can severely impede the approach of the activated amino acid to the growing peptide chain's N-terminus.[1][5] This leads to slow or incomplete coupling reactions, resulting in deletion sequences.

  • Altered Reactivity: The electronic properties of an NPAA's side chain can influence the nucleophilicity of the α-amino group or the reactivity of the carboxyl group, necessitating adjustments to activation and coupling times.[1]

  • Protecting Group Complexity: Many NPAAs contain unique side-chain functionalities that require protection. This demands a robust, orthogonal protecting group strategy to ensure that side chains remain protected throughout the synthesis and are only removed at the desired stage, such as during final cleavage or for on-resin modifications.[6][7]

  • Aggregation: The incorporation of hydrophobic NPAAs can exacerbate the natural tendency of a growing peptide chain to aggregate on the solid support.[8][9] This aggregation can render the N-terminus inaccessible, effectively halting the synthesis.

Strategic Foundations for Synthesis

A successful synthesis is built upon a carefully chosen strategy. The following sections detail the critical components that must be considered before commencing the synthesis.

Orthogonal Protecting Group Strategies

Orthogonality is the concept of using multiple classes of protecting groups that can be removed under distinct chemical conditions, allowing for selective deprotection without affecting other groups.[7][10]

StrategyNα-Protection (Temporary)Side-Chain Protection ("Permanent")Deprotection ConditionsKey Advantages
Fmoc/tBu Fmoc (9-fluorenylmethoxycarbonyl)tBu (tert-Butyl), Trt (Trityl), Boc (tert-butyloxycarbonyl)Nα: Base (e.g., 20% Piperidine in DMF)Side-Chain: Strong Acid (e.g., TFA)True orthogonality; mild Nα-deprotection conditions suitable for acid-sensitive peptides.[7][11]
Boc/Bzl Boc (tert-butyloxycarbonyl)Bzl (Benzyl), Tos (Tosyl)Nα: Moderate Acid (e.g., 50% TFA in DCM)Side-Chain: Very Strong Acid (e.g., HF)Considered "quasi-orthogonal."[7] Can be advantageous for highly aggregating sequences due to repeated acid treatments.[12]

For complex modifications like on-resin cyclization or branching, a third layer of orthogonality is required using "semi-permanent" side-chain protecting groups. These can be removed without disturbing the Nα-Fmoc group or the permanent tBu-based groups.[6][10] Examples include Allyl/Alloc (removed by Pd(0)), ivDde (removed by hydrazine), or Mtt (removed by dilute TFA).

Selection of Coupling Reagents

The formation of the peptide bond is facilitated by a coupling reagent that activates the carboxylic acid of the incoming amino acid. The choice of reagent is critical, especially for challenging couplings involving NPAAs.

Reagent ClassExamplesActivation MechanismRecommended Use Cases
Iminium/Uronium HBTU, HATU, HCTU, COMUForms an active ester (OBt or OAt)Workhorse reagents. HATU is particularly effective for hindered couplings and reducing racemization.[13] COMU is a third-generation reagent known for high efficiency.[14]
Phosphonium PyBOP, PyAOPForms an active esterPyAOP, analogous to HATU, is highly efficient. PyBOP is a classic, reliable choice.[13]
Carbodiimide DIC (N,N'-Diisopropylcarbodiimide)Forms O-acylisourea intermediateOften used with an additive like Oxyma Pure or HOBt to improve efficiency and suppress side reactions.[14]
Halogenated PyBrOPForms an acyl bromideExtremely reactive; reserved for the most sterically demanding couplings, such as α,α-disubstituted NPAAs. Use with caution due to potential side reactions.[8]

Causality: For a sterically hindered NPAA, a standard HBTU coupling may be too slow, leading to incomplete reaction. Switching to a more potent reagent like HATU, which generates a more reactive OAt ester, increases the reaction rate to overcome the steric barrier.[13] For extreme cases, PyBrOP creates a highly electrophilic acyl bromide, forcing the reaction to completion where other reagents fail.[8]

Visualizing the SPPS Workflow

The diagram below outlines the fundamental iterative process of Fmoc-based Solid-Phase Peptide Synthesis.

SPPS_Workflow cluster_cycle Iterative Synthesis Cycle Resin Peptide-Resin (Nα-Fmoc protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Step 1 Washing1 DMF Wash Deprotection->Washing1 Step 2 Coupling Coupling (Fmoc-NPAA-OH, Coupling Reagent, Base) Washing1->Coupling Step 3 Washing2 DMF Wash Coupling->Washing2 Step 4 Washing2->Resin Repeat for next residue Final Final Cleavage & Deprotection (TFA Cocktail) Washing2->Final After final residue Start Start: C-terminal AA loaded on Resin Start->Resin

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Validated Experimental Protocols

The following protocols are designed to be self-validating through the inclusion of reaction monitoring steps.

Protocol 1: Standard Coupling of a Non-Hindered NPAA

This protocol details a single cycle of Fmoc-SPPS.

  • Resin Preparation:

    • Place the peptide-resin (e.g., Rink Amide, 0.1 mmol scale) in a suitable reaction vessel.

    • Swell the resin in dichloromethane (DCM) for 20 minutes, followed by dimethylformamide (DMF) for 20 minutes. Drain the solvent.

  • Fmoc Deprotection:

    • Add 2 mL of 20% (v/v) piperidine in DMF to the resin.

    • Agitate for 3 minutes, then drain.

    • Repeat with a fresh 2 mL portion of the deprotection solution for 10 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 2 mL).

    • Validation: Perform a Kaiser test. A deep blue color indicates the presence of a free primary amine and successful deprotection.

  • NPAA Coupling:

    • In a separate vial, pre-activate the NPAA by dissolving Fmoc-NPAA-OH (0.4 mmol, 4 eq), HATU (0.38 mmol, 3.8 eq), and N,N-Diisopropylethylamine (DIEA) (0.8 mmol, 8 eq) in 2 mL of DMF.

    • Allow the activation to proceed for 2-5 minutes.

    • Add the activation solution to the deprotected peptide-resin.

    • Agitate at room temperature for 45-60 minutes.

  • Post-Coupling Wash & Validation:

    • Drain the coupling solution and wash the resin with DMF (5 x 2 mL).

    • Validation: Perform a Kaiser test. A negative result (colorless or yellow beads) indicates complete coupling. If the test is positive, proceed to a second coupling (recouple).

  • Capping (Optional but Recommended):

    • If recoupling fails or as a precautionary measure to terminate unreacted chains, add a solution of 10% acetic anhydride and 1% DIEA in DMF to the resin.[4]

    • Agitate for 10 minutes, then drain and wash with DMF (3 x 2 mL). This permanently blocks any remaining free amines.[4]

Protocol 2: Modified Coupling for a Sterically Hindered NPAA (e.g., Fmoc-Aib-OH)

This protocol addresses the challenge of sterically demanding residues.

  • Resin Preparation & Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Hindered Coupling:

    • In a separate vial, dissolve Fmoc-Aib-OH (0.5 mmol, 5 eq) and HATU (0.48 mmol, 4.8 eq) in 2 mL of DMF. Add DIEA (1.0 mmol, 10 eq).

    • Add the activation solution to the resin.

    • Agitate for 2-4 hours at room temperature. Alternatively, perform the coupling at an elevated temperature (e.g., 50°C for 30-60 minutes) or using microwave-assisted SPPS for enhanced efficiency.[4][5]

  • Validation: Follow step 4 from Protocol 1. Due to the difficulty of the coupling, a second coupling is often required. Repeat step 2 if the Kaiser test is positive.

Coupling_Decision_Tree Start Select NPAA for Coupling Hindrance_Check Is the NPAA sterically hindered? (e.g., α,α-disubstituted, N-methyl) Start->Hindrance_Check Standard_Protocol Use Standard Protocol: • Reagent: HBTU/HATU • Time: 45-60 min • Temp: Room Temp Hindrance_Check->Standard_Protocol No Modified_Protocol Use Modified Protocol: • Reagent: HATU/PyAOP/PyBrOP • Extended Time / Double Coupling • Elevated Temperature (Optional) Hindrance_Check->Modified_Protocol Yes

Caption: Decision tree for selecting a coupling protocol based on NPAA structure.

Protocol 3: Final Cleavage and Peptide Precipitation

This protocol releases the synthesized peptide from the solid support while removing all acid-labile side-chain protecting groups.

  • Resin Preparation:

    • After the final synthesis cycle, wash the peptide-resin with DCM (3 x 2 mL) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.

  • Cleavage:

    • Prepare a cleavage cocktail. A standard robust cocktail is Reagent K : 90% Trifluoroacetic acid (TFA), 5% triisopropylsilane (TIS), 2.5% water, 2.5% ethanedithiol (EDT).

    • Causality: TFA cleaves the peptide from the resin and removes acid-labile protecting groups. TIS, water, and EDT act as scavengers to trap reactive carbocations released from the protecting groups, preventing side reactions with sensitive residues like Tryptophan, Cysteine, or Methionine.[15]

    • Add the cleavage cocktail (2-3 mL for a 0.1 mmol synthesis) to the dry resin.

    • Agitate at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the TFA solution containing the peptide into a fresh centrifuge tube.

    • Concentrate the TFA solution slightly under a stream of nitrogen.

    • Add the concentrated solution dropwise into a 10-fold excess of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.

Characterization and Purification

The crude peptide must be analyzed to confirm its identity and purity before use.

  • Purity Analysis: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for assessing the purity of the crude product and for purification.[16]

  • Identity Confirmation: Mass Spectrometry (MS), typically ESI-MS or MALDI-TOF, is used to confirm that the molecular weight of the synthesized peptide matches the theoretical mass.[16]

References

  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved January 23, 2026, from [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved January 23, 2026, from [Link]

  • Solid-phase Peptide Synthesis (SPPS) in Research & Development. (n.d.). Gyros Protein Technologies. Retrieved January 23, 2026, from [Link]

  • SYNTHESIS NOTES. (n.d.). AAPPTec. Retrieved January 23, 2026, from [Link]

  • Oda, T., et al. (2024). Chemical Protein Synthesis via Direction-Switching One-Pot Peptide Ligation Enabled by Orthogonal Cysteinyl Protection. ACS Publications. Retrieved January 23, 2026, from [Link]

  • Zareen, N., & Shariq, M. (2021). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 53(9), 1279-1297. Retrieved January 23, 2026, from [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. Retrieved January 23, 2026, from [Link]

  • El-Faham, A., & Albericio, F. (2018). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. In Peptide and Protein-Based Therapeutics (pp. 513-538). Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]

  • Solid Phase Peptide Synthesis (SPPS). (n.d.). The Auer Lab, University of Edinburgh. Retrieved January 23, 2026, from [Link]

  • Del Gatto, A., et al. (2023). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Chemical Reviews. Retrieved January 23, 2026, from [Link]

  • Terayama, K., et al. (2023). Design of antimicrobial peptides containing non-proteinogenic amino acids using multi-objective Bayesian optimisation. Digital Discovery, 2(5), 1438-1449. Retrieved January 23, 2026, from [Link]

  • Coin, I., et al. (2013). Introduction to Peptide Synthesis. Current Protocols in Protein Science, 73, 18.1.1-18.1.20. Retrieved January 23, 2026, from [Link]

  • Bédard, F., & Biron, E. (2018). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 6, 83. Retrieved January 23, 2026, from [Link]

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (n.d.). CEM Corporation. Retrieved January 23, 2026, from [Link]

  • Peptide Purity & Yield Optimizing in SPPS. (2020, November 4). Gyros Protein Technologies. Retrieved January 23, 2026, from [Link]

  • Lelais, G., & Seebach, D. (2004). β-Amino Acids—Syntheses and Applications. Biopolymers, 76(3), 206-243. Retrieved January 23, 2026, from [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Retrieved January 23, 2026, from [Link]

  • Chen, Y., et al. (2018). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 22(8), 1049-1056. Retrieved January 23, 2026, from [Link]

  • Corzana, F., et al. (2014). Solid-phase peptide synthesis of complex peptides. Chemical Society Reviews, 43(12), 4239-4247. Retrieved January 23, 2026, from [Link]

Sources

Chiral resolution of 2-amino-3-ethylpentanoic acid enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Chiral Resolution of 2-amino-3-ethylpentanoic Acid Enantiomers

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chiral resolution of 2-amino-3-ethylpentanoic acid, a non-proteinogenic α-amino acid and an analog of isoleucine. The separation of its enantiomers is critical for applications in drug development, metabolic studies, and peptide synthesis, where stereochemistry dictates biological activity. This document delves into three primary resolution strategies: preferential crystallization, enzymatic resolution, and chiral high-performance liquid chromatography (HPLC). Each section explains the fundamental principles, the causal logic behind experimental choices, and provides step-by-step protocols designed for practical implementation in a research or process development setting.

Introduction: The Significance of Chirality in 2-Amino-3-ethylpentanoic Acid

2-Amino-3-ethylpentanoic acid, also known as 3-ethylnorvaline, is a synthetic amino acid with a structure analogous to the essential amino acid isoleucine.[1] Its chirality, centered at the α-carbon, gives rise to two non-superimposable mirror images: (R)-2-amino-3-ethylpentanoic acid and (S)-2-amino-3-ethylpentanoic acid. In the realm of life sciences, the spatial arrangement of atoms is paramount. Enantiomers of a chiral molecule often exhibit profoundly different pharmacological, toxicological, and metabolic profiles. Therefore, the ability to isolate and study stereochemically pure enantiomers is a foundational requirement for the development of safe and effective therapeutic agents and for elucidating specific biological pathways.

This guide is structured to provide researchers, scientists, and drug development professionals with both the theoretical grounding and the practical methodologies necessary to achieve high-purity separation of 2-amino-3-ethylpentanoic acid enantiomers.

Physicochemical Properties of 2-Amino-3-ethylpentanoic Acid

A foundational understanding of the molecule's properties is essential for developing effective resolution strategies.

PropertyValueSource
Molecular Formula C₇H₁₅NO₂[2][3]
Molecular Weight 145.20 g/mol [2][4]
CAS Number (Racemate) 14328-54-2[2]
CAS Number ((R)-enantiomer) 14328-61-1[4]
Polar Surface Area 63.32 Ų[3]
LogP 1.53[3]

Method I: Preferential Crystallization

Preferential Crystallization (PC) is a powerful and economically viable technique for large-scale resolution, provided the racemic mixture crystallizes as a conglomerate.[5] A conglomerate is a mechanical mixture of crystals of the pure enantiomers, as opposed to a racemic compound where both enantiomers are present in the same crystal lattice.

Scientific Principle & Causality

The success of preferential crystallization hinges on the principle of selective nucleation and crystal growth. A supersaturated solution of the racemate is a thermodynamically metastable system. Introducing seed crystals of a single, pure enantiomer provides a template that lowers the activation energy for the crystallization of that specific enantiomer from the solution. The counter-enantiomer remains in the mother liquor, which becomes enriched in that form. This process is kinetically controlled; if left for too long or if conditions are not optimal, spontaneous nucleation of the counter-enantiomer can occur, compromising the resolution.

G cluster_prep Solution Preparation cluster_res Resolution Cycle cluster_recovery Counter-Enantiomer Recovery A Prepare Supersaturated Racemic Solution of 2-amino-3-ethylpentanoic acid B Introduce Seed Crystals of Pure (S)-Enantiomer A->B C Controlled Cooling & Agitation (Promotes (S)-Enantiomer Growth) B->C D Isolate (S)-Enantiomer Crystals (Filtration & Washing) C->D E Mother Liquor (Enriched in (R)-Enantiomer) C->E F Racemize Mother Liquor (Optional, for continuous process) E->F Recycle G Prepare Supersaturated Solution (Now Enriched with (R)-Enantiomer) E->G F->G Recycle H Seed with (R)-Enantiomer Crystals G->H I Isolate (R)-Enantiomer Crystals H->I

Caption: Workflow for Preferential Crystallization.

Protocol: Preferential Crystallization

This protocol is a generalized procedure and requires optimization for specific equipment and scale.

  • Solvent Screening & Solubility Curves:

    • Identify a suitable solvent system (e.g., water, ethanol/water mixtures) where 2-amino-3-ethylpentanoic acid has moderate solubility and a steep solubility-temperature gradient.

    • Experimentally determine the solubility of both the racemate and the pure enantiomers at various temperatures to define the metastable zone width.

  • Preparation of Supersaturated Solution:

    • In a jacketed crystallizer equipped with an agitator and temperature probe, dissolve a known quantity of racemic 2-amino-3-ethylpentanoic acid in the chosen solvent at a temperature (T_dissolution) where it fully dissolves.

    • Cool the solution to the desired seeding temperature (T_seed) within the metastable zone. The degree of supersaturation is a critical parameter to control.

  • Seeding:

    • Introduce a small quantity (typically 1-5% by weight of the target enantiomer) of finely ground, pure seed crystals of the desired enantiomer (e.g., (S)-2-amino-3-ethylpentanoic acid).

  • Crystallization:

    • Maintain gentle agitation to keep the crystals suspended.

    • Cool the slurry according to a pre-determined cooling profile. A slow cooling rate is crucial to favor crystal growth over new nucleation.

    • Monitor the concentration of the mother liquor in real-time using polarimetry or chiral HPLC to track the enantiomeric excess.

  • Isolation and Purification:

    • Once the target concentration or enantiomeric excess in the mother liquor is reached, rapidly filter the crystalline product.

    • Wash the crystals with a small amount of cold solvent to remove adhered mother liquor.

    • Dry the crystals under vacuum.

  • Analysis:

    • Determine the yield and enantiomeric purity of the product using chiral HPLC.

ParameterTypical Range/ValueRationale
Solvent Ethanol/Water, MethanolBalances solubility and crystal habit.
Supersaturation (σ) 1.2 - 1.5High enough for growth, low enough to avoid spontaneous nucleation.
Seeding Amount 1-5% (w/w of target enantiomer)Provides sufficient surface area for controlled growth.
Cooling Rate 0.1 - 0.5 °C/minPrevents uncontrolled nucleation of the counter-enantiomer.
Agitation Speed 50 - 150 RPMEnsures homogeneity without causing excessive secondary nucleation.

Method II: Kinetic Enzymatic Resolution

Enzymatic resolution leverages the exquisite stereoselectivity of enzymes to differentiate between enantiomers.[6] This method is particularly effective for amino acids and often yields products with very high enantiomeric purity. The most common strategy involves the enantioselective hydrolysis of a derivative, such as an N-acetyl amide or an ester.[7]

Scientific Principle & Causality

The principle of kinetic resolution lies in the differential reaction rates of two enantiomers with a chiral catalyst, in this case, an enzyme.[7] The enzyme's active site is a complex, three-dimensional chiral environment. One enantiomer of the derivatized amino acid (e.g., N-acetyl-(S)-amino acid) fits perfectly into the active site, forming a stable enzyme-substrate complex that proceeds rapidly to the product (the free (S)-amino acid). The other enantiomer (N-acetyl-(R)-amino acid) binds poorly or not at all, and thus remains largely unreacted. This difference in reaction rates allows for the separation of the fast-reacting substrate's product from the slow-reacting (or non-reacting) substrate.

G cluster_prep Substrate Preparation cluster_res Enzymatic Reaction cluster_sep Separation & Isolation A Racemic 2-amino-3-ethylpentanoic acid B N-Acetylation (e.g., with Acetic Anhydride) A->B C Racemic N-acetyl-2-amino- 3-ethylpentanoic acid B->C D Add Aminoacylase Enzyme (e.g., from Aspergillus sp.) Control pH and Temperature C->D E Selective Hydrolysis of (S)-enantiomer D->E F Reaction Mixture: (S)-amino acid Unreacted N-acetyl-(R)-amino acid E->F G Separation based on Solubility/Charge Difference (e.g., Ion Exchange Chromatography) F->G H Isolate Free (S)-amino acid G->H I Isolate N-acetyl-(R)-amino acid G->I J Acid Hydrolysis of N-acetyl-(R)-amino acid I->J K Isolate Free (R)-amino acid J->K

Caption: General workflow for enzymatic resolution.

Protocol: Enzymatic Resolution using Aminoacylase
  • Synthesis of Racemic N-acetyl-2-amino-3-ethylpentanoic acid:

    • Dissolve racemic 2-amino-3-ethylpentanoic acid in a suitable aqueous base (e.g., NaOH solution).

    • Cool the solution in an ice bath and slowly add acetic anhydride while maintaining a basic pH.

    • After the reaction is complete, acidify the solution to precipitate the N-acetylated product.

    • Filter, wash, and dry the racemic N-acetyl derivative.

  • Enzymatic Hydrolysis:

    • Prepare a solution of the racemic N-acetyl-2-amino-3-ethylpentanoic acid in water and adjust the pH to the optimal range for the chosen aminoacylase (typically pH 7.0-8.0).

    • Add the aminoacylase enzyme (e.g., from Aspergillus oryzae). A small amount of a cofactor like Co²⁺ may be required.

    • Incubate the mixture at the optimal temperature (e.g., 37 °C) with gentle stirring.

    • Monitor the reaction progress by measuring the amount of free amino acid formed. The reaction is typically complete when 50% of the substrate has been hydrolyzed.

  • Separation of Products:

    • Terminate the reaction by denaturing the enzyme (e.g., by heating or pH change).

    • Exploit the difference in properties between the free (S)-amino acid and the unreacted N-acetyl-(R)-amino acid. A common method is to acidify the solution (e.g., to pH ~3-4), which will precipitate the less soluble N-acetyl-(R)-amino acid.

    • Alternatively, use ion-exchange chromatography for a cleaner separation. The zwitterionic amino acid will bind differently to the resin than the acetylated form.

  • Isolation of Enantiomers:

    • For the (S)-enantiomer: Collect the filtrate (or eluate) containing the free (S)-amino acid and isolate it by crystallization or evaporation.

    • For the (R)-enantiomer: The precipitated N-acetyl-(R)-amino acid can be hydrolyzed using a strong acid (e.g., 6M HCl) under reflux to remove the acetyl group, yielding the free (R)-amino acid.

ParameterTypical Value/ConditionRationale
Enzyme Aminoacylase (Aspergillus sp.)High stereoselectivity for L-amino acid derivatives.
Substrate N-acetyl-DL-amino acidProtects the amino group and provides a hydrolyzable amide bond.
pH 7.0 - 8.0Optimal pH for aminoacylase activity and stability.
Temperature 37 °CProvides a good balance of reaction rate and enzyme stability.
Separation Method pH adjustment or Ion ExchangeExploits differences in solubility and charge between product and substrate.

Method III: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the premier analytical technique for determining enantiomeric purity and can also be used for preparative-scale separations.[8] The separation is achieved through differential interactions between the enantiomers and a chiral stationary phase (CSP).

Scientific Principle & Causality

The core of this technique is the chiral stationary phase (CSP), which is composed of a single enantiomer of a chiral selector immobilized on a solid support (typically silica gel). When the racemic mixture passes through the column, the two enantiomers form transient, diastereomeric complexes with the CSP. Because diastereomers have different physical properties, these complexes have different association/dissociation constants and stabilities. The enantiomer that forms the more stable complex will spend more time interacting with the stationary phase and will therefore be retained longer, eluting later from the column. The enantiomer forming the less stable complex will elute first. For amino acids, polysaccharide-based CSPs (like Chiralpak®) and crown ether-based CSPs are highly effective.[9]

G cluster_column Chiral HPLC Column cluster_process Separation Process CSP Chiral Stationary Phase (CSP) (e.g., immobilized (S)-selector) A Racemic Mixture Injected (R)-enantiomer + (S)-enantiomer B Differential Interaction (S)-enantiomer forms more stable complex with (S)-CSP A->B Mobile Phase Flow C Separated Enantiomers Elute B->C D (R)-enantiomer (Less Retained, Elutes First) C->D E (S)-enantiomer (More Retained, Elutes Second) C->E

Caption: Principle of Chiral HPLC Separation.

Protocol: Analytical Chiral HPLC

This protocol provides a starting point for method development to assess enantiomeric purity.

  • Sample Preparation:

    • Accurately weigh and dissolve a small amount of the 2-amino-3-ethylpentanoic acid sample in the mobile phase or a compatible solvent.

    • For enhanced detection, especially with UV, derivatization may be necessary. Common derivatizing agents for amino acids include FMOC-Cl or NBD-F.

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC system with a UV or Fluorescence detector.

    • Chiral Column: A polysaccharide-based column such as Chiralpak IA or a crown ether-based column like CROWNPAK CR(+).

    • Mobile Phase: The choice is column-dependent.

      • For polysaccharide columns: Typically a mixture of Hexane/Isopropanol or Hexane/Ethanol with a small amount of an acidic modifier like trifluoroacetic acid (TFA) for peak shaping.

      • For crown ether columns: Typically an acidic aqueous solution (e.g., perchloric acid solution).

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25 °C (can be varied to optimize separation).

    • Detection: UV at ~210-220 nm for underivatized amino acids, or at the specific λmax for derivatized compounds.

  • Analysis:

    • Inject the sample solution.

    • Record the chromatogram. The two enantiomers should appear as two distinct, well-resolved peaks.

    • Calculate the enantiomeric excess (% ee) using the peak areas (A1 and A2): % ee = |(A1 - A2) / (A1 + A2)| * 100

ParameterExample ConditionRationale
Column Chiralpak IA (Amylose derivative)Broad applicability for resolving N-protected amino acids.
Mobile Phase Hexane:Ethanol:TFA (90:10:0.1)Balances retention and selectivity on normal-phase CSPs.
Flow Rate 1.0 mL/minProvides good efficiency without excessive backpressure.
Detection UV at 210 nmGeneral wavelength for detecting the carboxyl group.
Temperature 25 °CStandard, reproducible operating temperature.

Conclusion

The chiral resolution of 2-amino-3-ethylpentanoic acid can be successfully achieved through several distinct methodologies.

  • Preferential Crystallization is the most suitable method for large-scale, industrial production due to its cost-effectiveness, but it requires the compound to form a conglomerate and demands rigorous process control.

  • Enzymatic Resolution offers exceptionally high enantioselectivity and is an excellent choice for producing high-purity enantiomers on a lab to pilot scale. Its mild reaction conditions are a significant advantage.

  • Chiral HPLC is the definitive method for analytical determination of enantiomeric purity and is also applicable for small-scale preparative separations where very high purity is the primary goal.

The selection of the optimal method depends on the specific requirements of the project, including the desired scale, purity, cost considerations, and available equipment.

References

  • Jin, J. Enantiomer Resolution of α-Amino Acids and N-Protected α-Amino Acids on Chiral Stationary Phases by HPLC.
  • PubChem. 2-Amino-3-ethylpentanoic acid. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. 15.1: Paper Chromatography of Amino Acids Lab Procedure. Chemistry LibreTexts. [Link]

  • Lorenz, H., & Seidel-Morgenstern, A. (2021). Advances in enantioselective resolution applying preferential crystallization and enzymatic racemization. Frontiers in Chemical Engineering. [Link]

  • Pozo, M., Gotor-Fernández, V., & Gotor, V. (2013). Enzymatic resolution of amino acids via ester hydrolysis. PubMed. [Link]

  • Chemsrc. 2-AMINO-3-ETHYL-PENTANOIC ACID | CAS#:14328-54-2. Chemsrc. [Link]

  • Majhi, K. C., et al. (2020). Chromatographic Separation of Amino Acids. ResearchGate. [Link]

  • Al-Saeed, F. A., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. National Institutes of Health. [Link]

  • Zhang, Y., et al. (2023). Preferential Enrichment of Enantiomer from Amino Acid Schiff Bases by Coordination Interaction and Crystallization. MDPI. [Link]

  • PubChem. (R)-2-Amino-3-ethylpentanoic acid. National Center for Biotechnology Information. [Link]

  • Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • Chemistry LibreTexts. 26.3: Synthesis of Enantiomerically Pure Amino Acids. Chemistry LibreTexts. [Link]

  • Wikipedia. Isoleucine. Wikipedia. [Link]

Sources

Application Notes and Protocols for the Analysis of Amino Acids by HPLC and GC

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Amino Acid Analysis

Amino acids are the fundamental building blocks of proteins and peptides, playing a pivotal role in a vast array of biological processes.[][2] Their accurate quantification is paramount in diverse fields, from ensuring the nutritional value of food and feed products to clinical diagnostics and the development of biopharmaceuticals.[2][3] In drug development, precise amino acid analysis is a cornerstone of protein characterization, helping to confirm protein identity, concentration, and stability.

This guide provides an in-depth exploration of the two primary chromatographic techniques for amino acid analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will delve into the causality behind experimental choices, provide validated protocols, and offer insights gleaned from years of field experience to empower researchers, scientists, and drug development professionals in their analytical endeavors.

The Imperative of Derivatization

Most of the 20 standard amino acids lack a native chromophore or fluorophore, making them difficult to detect with common HPLC detectors like UV-Vis or Fluorescence detectors.[4][5][] Similarly, their polar and non-volatile nature makes them unsuitable for direct analysis by Gas Chromatography.[][7] Consequently, a chemical modification step known as derivatization is essential.[3][5][] Derivatization converts amino acids into products with enhanced detectability for HPLC or increased volatility for GC.[]

Part 1: High-Performance Liquid Chromatography (HPLC) Methods

HPLC is the most prevalent technique for amino acid analysis due to its sensitivity, versatility, and ability to analyze non-volatile and thermally unstable compounds.[8][9][10] The methodology is broadly categorized into two approaches based on when the derivatization step occurs relative to the chromatographic separation: pre-column and post-column derivatization.[3][4][11]

Pre-Column vs. Post-Column Derivatization: A Strategic Choice

The choice between pre-column and post-column derivatization is a critical decision that impacts sensitivity, throughput, and the complexity of the HPLC system.

  • Pre-column Derivatization: In this approach, the amino acids are derivatized before injection onto the HPLC column.[3][11][12] This is the more common method and offers several advantages, including higher sensitivity, a wider choice of reagents, and the use of less complex HPLC systems.[11][13] Because the derivatized amino acids often become more hydrophobic, this allows for their separation using ubiquitous and highly efficient reversed-phase columns.[14] A potential drawback is that the derivatization reaction's efficiency can be influenced by the sample matrix.[13]

  • Post-column Derivatization: Here, the amino acids are first separated in their native state, typically by ion-exchange chromatography, and then derivatized in a post-column reactor before reaching the detector.[3][4][11] This method boasts excellent reproducibility as the derivatization reaction is automated and independent of the sample matrix.[4] However, it requires a more complex HPLC setup with a post-column reactor and is generally less sensitive than pre-column methods.[3][4]

The following workflow diagram illustrates the key differences between these two approaches.

G cluster_pre Pre-Column Derivatization Workflow cluster_post Post-Column Derivatization Workflow pre_sample Sample pre_deriv Derivatization pre_sample->pre_deriv pre_inject Injection pre_deriv->pre_inject pre_hplc HPLC Separation (Reversed-Phase) pre_inject->pre_hplc pre_detect Detection pre_hplc->pre_detect post_sample Sample post_inject Injection post_sample->post_inject post_hplc HPLC Separation (Ion-Exchange) post_inject->post_hplc post_deriv Post-Column Reactor post_hplc->post_deriv post_detect Detection post_deriv->post_detect

Caption: HPLC Amino Acid Analysis Workflows.

Common Pre-Column Derivatization Reagents and Protocols

Several reagents have been developed for the pre-column derivatization of amino acids. The choice of reagent depends on the desired sensitivity, the types of amino acids to be analyzed (primary vs. secondary), and the available detection capabilities.

This is one of the most widely used methods, employing two derivatizing agents to comprehensively analyze both primary and secondary amino acids.[12][15]

  • o-Phthalaldehyde (OPA): Reacts rapidly with primary amino acids in the presence of a thiol (e.g., 2-mercaptoethanol) to form highly fluorescent isoindole derivatives.[16] A key limitation of OPA is its inability to react with secondary amino acids like proline and hydroxyproline.[3][12]

  • 9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with both primary and secondary amino acids to produce stable, fluorescent derivatives.[4][12][17][18]

By combining these two reagents, a complete amino acid profile can be obtained.[12] The derivatization is often automated in modern autosamplers.[19]

Protocol: Automated OPA/FMOC Pre-Column Derivatization

This protocol is adapted from established methods and is suitable for automated HPLC systems.[15]

  • Reagent Preparation:

    • Borate Buffer: 0.4 M Boric acid adjusted to pH 10.2 with NaOH.

    • OPA Reagent: Dissolve 10 mg of OPA in 1 mL of methanol, then add 10 µL of 2-mercaptoethanol and 9 mL of 0.4 M borate buffer.

    • FMOC Reagent: Dissolve 2.5 mg of FMOC-Cl in 1 mL of acetonitrile.

  • Automated Derivatization Sequence (in autosampler):

    • Draw 1 µL of the sample.

    • Draw 2.5 µL of borate buffer.

    • Draw 0.5 µL of OPA reagent. Mix and wait 1 minute for the reaction with primary amino acids to complete.

    • Draw 0.5 µL of FMOC reagent. Mix.

    • Inject the entire reaction mixture onto the HPLC column.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., Agilent Eclipse Plus AAA, 4.6 x 150 mm, 3.5 µm).[15]

    • Mobile Phase A: 40 mM Sodium Phosphate, pH 7.8.

    • Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10, v/v/v).

    • Flow Rate: 2.0 mL/min.

    • Column Temperature: 40 °C.

    • Detection: Fluorescence detector with wavelength switching:

      • OPA-derivatives (primary amino acids): Ex 340 nm, Em 450 nm.

      • FMOC-derivatives (secondary amino acids): Ex 266 nm, Em 305 nm.[4]

Developed by Waters, the AccQ-Tag method utilizes 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) as the derivatizing reagent.[5]

  • Mechanism: AQC reacts with both primary and secondary amino acids in a single step to yield highly stable, fluorescent derivatives.[5] The stability of the AQC derivatives is a significant advantage over some other methods.[4]

Protocol: AccQ-Tag™ Pre-Column Derivatization

This protocol is based on the Waters AccQ-Tag™ Chemistry Application Guide.[5]

  • Reagent Preparation:

    • Reconstitute the AccQ-Fluor Reagent Powder (AQC) with the AccQ-Fluor Reagent Diluent.

  • Derivatization Procedure:

    • To 10 µL of sample, add 70 µL of AccQ-Fluor Borate Buffer.[5]

    • Vortex to mix.

    • Add 20 µL of the reconstituted AccQ-Fluor Reagent.

    • Vortex immediately for 5-10 seconds.

    • Heat the mixture at 55 °C for 10 minutes.

  • Chromatographic Conditions:

    • Column: Waters AccQ-Tag™ C18 column.

    • Mobile Phase A: Waters AccQ-Tag™ Eluent A concentrate, diluted as per instructions.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 37 °C.

    • Detection: Fluorescence detector (Ex 250 nm, Em 395 nm).

Method Reagent(s) Target Amines Detection Advantages Disadvantages
OPA/FMOC o-Phthalaldehyde & 9-Fluorenylmethyl ChloroformatePrimary & SecondaryFluorescenceHigh sensitivity, comprehensive analysis.[12]OPA derivatives can be unstable; requires wavelength switching.
AccQ-Tag™ 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC)Primary & SecondaryFluorescenceStable derivatives, single reagent for all amino acids.[5]Reagent kit can be costly.
PITC PhenylisothiocyanatePrimary & SecondaryUV (254 nm)Well-established (Edman chemistry), suitable for UV detection.[14]Less sensitive than fluorescence methods; reaction can be slow.

Part 2: Gas Chromatography (GC) Methods

While HPLC is more common, GC offers a powerful alternative for amino acid analysis, particularly when coupled with a mass spectrometer (GC-MS). The primary challenge for GC analysis is the inherent non-volatility of amino acids.[7] This is overcome by a two-step derivatization process that converts both the carboxyl and amino groups into more volatile moieties.[]

The Rationale for GC Derivatization

Derivatization for GC aims to:

  • Increase Volatility: By replacing polar -COOH, -NH2, and side-chain functional groups with nonpolar groups, the boiling point of the amino acid is significantly lowered, allowing it to be vaporized in the GC injector without decomposition.[7]

  • Improve Chromatographic Behavior: The derivatized amino acids exhibit better peak shapes and are less prone to adsorption on the column.

Common derivatization strategies include silylation and acylation/esterification.[]

Silylation: A Common but Moisture-Sensitive Approach

Silylation replaces active hydrogens on functional groups with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used.[7]

  • Expert Insight: The primary drawback of silylation is its extreme sensitivity to moisture. The presence of even trace amounts of water can lead to incomplete derivatization and hydrolysis of the derivatives, compromising quantitative accuracy. Therefore, all glassware must be scrupulously dried, and anhydrous solvents must be used.

Chloroformate Reagents: The EZ:faast™ Workflow

A popular and rapid method for GC-based amino acid analysis is the EZ:faast™ kit from Phenomenex, which utilizes propyl-chloroformate for derivatization.[20] This procedure combines sample cleanup and derivatization into a streamlined workflow.[20][21]

Protocol: EZ:faast™ GC-MS Amino Acid Analysis

This protocol provides a summary of the EZ:faast™ workflow.[20][21][22]

  • Sample Preparation (Solid-Phase Extraction):

    • A sorbent-packed tip is used to bind amino acids from the sample matrix, while interferences are washed away.[20][21] This is a crucial step for cleaning up complex samples like plasma or urine.

  • Derivatization and Extraction:

    • The bound amino acids are eluted into a vial containing a reagent mixture.

    • A derivatization reagent (propyl-chloroformate) is added, which reacts rapidly with the amino acids at room temperature.

    • Simultaneously, the derivatized amino acids are extracted into an organic solvent layer.[20]

  • GC-MS Analysis:

    • An aliquot of the organic layer is injected into the GC-MS system.

G cluster_gc GC Amino Acid Analysis Workflow (EZ:faast™) gc_sample Sample (e.g., Plasma, Hydrolysate) gc_spe Solid-Phase Extraction (Sorbent Tip) gc_sample->gc_spe gc_deriv Derivatization & Liquid-Liquid Extraction (Chloroformate Reagent) gc_spe->gc_deriv gc_inject GC-MS Injection gc_deriv->gc_inject gc_analysis Separation & Detection gc_inject->gc_analysis

Caption: GC Amino Acid Analysis Workflow.

Typical GC-MS Conditions:

  • Column: Zebron™ ZB-AAA (10 m x 0.25 mm).[22]

  • Carrier Gas: Helium.

  • Oven Program: Start at 110°C, ramp to 320°C.

  • Injector Temperature: 250°C.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

Part 3: The Foundational Step - Protein Hydrolysis

For the analysis of amino acids in proteins and peptides, the constituent amino acids must first be liberated by cleaving the peptide bonds.[][23][24] This process, known as hydrolysis, is a critical and often error-prone step in the overall analytical workflow.[2]

Acid Hydrolysis: The Gold Standard

The most common method for protein hydrolysis is acid hydrolysis using 6 M hydrochloric acid (HCl).[23][25]

Protocol: Vapor-Phase Acid Hydrolysis

  • Sample Preparation: Place a precisely weighed amount of protein or peptide sample into a hydrolysis tube. Dry the sample completely under vacuum.

  • Hydrolysis: Add 200-400 µL of 6 M HCl containing 1% phenol to the bottom of a hydrolysis vessel. Place the open sample tubes inside the vessel.

  • Vacuum and Seal: Carefully evacuate the vessel to remove all oxygen, which can cause oxidative degradation of certain amino acids. Seal the vessel under vacuum.

  • Heating: Place the sealed vessel in an oven at 110 °C for 24 hours.[25]

  • Drying: After cooling, open the vessel and dry the hydrolyzed samples under vacuum to remove all traces of HCl.

  • Reconstitution: Reconstitute the dried amino acid residue in a suitable buffer (e.g., 0.1 M HCl) before derivatization.

Causality and Considerations:

  • Why 6 M HCl? It effectively cleaves peptide bonds while minimizing side reactions.

  • Why a vacuum? Oxygen must be removed to prevent the degradation of sensitive amino acids like methionine, cysteine, and tyrosine.

  • Why Phenol? It acts as an oxygen scavenger, further protecting tyrosine from degradation.

  • Limitations: Acid hydrolysis completely destroys Tryptophan. Asparagine and Glutamine are deamidated to Aspartic acid and Glutamic acid, respectively.

Separate analytical methods, such as basic hydrolysis, are required for the accurate determination of tryptophan.[23]

Conclusion: Selecting the Right Method

The choice between HPLC and GC for amino acid analysis depends on the specific application, available instrumentation, and desired throughput.

  • HPLC is generally the preferred method due to its versatility with non-volatile samples, higher sensitivity (especially with fluorescence detection), and well-established, robust protocols like the OPA/FMOC and AQC methods.[8]

  • GC-MS is an excellent choice for its high resolving power and the structural information provided by mass spectrometry. Rapid, kit-based workflows like EZ:faast™ have significantly improved its ease of use and throughput.[20]

Regardless of the chosen chromatographic method, success in amino acid analysis is built upon a foundation of meticulous sample preparation, particularly the hydrolysis step, and a thorough understanding of the derivatization chemistry involved. This guide provides the protocols and the scientific rationale to build that foundation, enabling reliable and accurate quantification of these vital biomolecules.

References

  • Creative Proteomics. (n.d.). Amino Acid Pre-column Derivatization HPLC Analysis Methods.
  • Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
  • Acta Scientific. (2021, July 29). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC.
  • Agilent. (2010, June 24). Analysis of Amino Acids by HPLC.
  • Shimadzu. (n.d.). Analytical Methods for Amino Acids.
  • Waters Corporation. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry.
  • JASCO Inc. (2024, October 21). Analysis of Primary and Secondary Amino Acids by Online Pre-Column Derivatization with Ortho-Ohthalaldehyde (OPA) and 9-Fluorenylmethyl Chloroformate (FMOC) Using a Rapid High-Performance Liquid Chromatography (RHPLC) System.
  • BOC Sciences. (n.d.). Amino Acid Derivatization Analysis Services.
  • Thermo Fisher Scientific. (n.d.). GC Analysis of Derivatized Amino Acids.
  • JASCO Inc. (2022, January 31). Analysis of Amino Acids by Pre-Column Derivatization with OPA-UV Detection.
  • Waters Corporation. (n.d.). Comprehensive Guide to Hydrolysis and Analysis of Amino Acids.
  • ResearchGate. (2023, March 14). GC-MS or HPLC for quantitative measurement of amino acids in feed samples?
  • ResearchGate. (n.d.). Amino Acid Analysis. In: Current Protocols in Protein Science.
  • Phenomenex. (n.d.). USER'S MANUAL.
  • PubMed. (n.d.). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study.
  • Shimadzu Scientific Instruments. (n.d.). Analytical Methods for Amino Acids. Retrieved from Shimadzu Scientific Instruments website.
  • Waters Corporation. (n.d.). Analysis of Amino Acid Content in Commercially Available Supplements Using an Updated HPLC Method.
  • BOC Sciences. (n.d.). Hydrolysis of Proteins: Breaking Down to Amino Acids.
  • Phenomenex. (n.d.). Free (Physiological) Amino Acid Analysis by GC-MS - USER'S MANUAL.
  • Interchim. (n.d.). OPA, amine detection reagent.
  • Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart.
  • MDPI. (2021, March 19). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts.
  • AmXpress. (n.d.). EZ:Faast™ AMINO ACID ANALYSIS.
  • ResearchGate. (n.d.). b-17 amino acid analysis – hplc (pre column derivatization – opa).
  • IOP Publishing. (2022, June 30). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review.
  • LCGC International. (2025, June 28). Quality Control in GC–MS Analysis of Amino Acids.
  • PubMed. (n.d.). Hydrolysis and amino acid composition of proteins.
  • Food Safety Institute. (2025, July 19). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
  • Phenomenex. (n.d.). USER'S MANUAL.
  • MDPI. (n.d.). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS.
  • Thermo Fisher Scientific. (n.d.). CN003698: Amino acid analysis in food, beverages and fertilizers by automated in-needle OPA/FMOC derivatization.
  • ResearchGate. (n.d.). Derivatization reactions of the targeted amino acids with 9-fluorenylmethyl chloroformate (FMOC-Cl).
  • GERSTEL. (n.d.). A fully automated offline solution for the analysis of amino acids by GC-MS.
  • Semantic Scholar. (1999, March 1). FMOC-Cl as derivatizing agent for the analysis of amino acids and dipeptides by the absolute analysis method.
  • Agilent. (n.d.). Agilent Biocolumns Application Compendium - Amino Acid Analysis.
  • Journal of Agroalimentary Processes and Technologies. (n.d.). PROTEIN ACIDIC HYDROLYSIS FOR AMINO ACIDS ANALYSIS IN FOOD - PROGRESS OVER TIME: A SHORT REVIEW. Retrieved from Journal of Agroalimentary Processes and Technologies website.
  • Phenomenex. (n.d.). USER GUIDE.
  • Bitesize Bio. (n.d.). HPLC and GC: 6 Simple Differences to Enhance Your Research.
  • Chemguide. (n.d.). protein hydrolysis.

Sources

Protocol for Coupling (S)-2-Amino-3-ethylpentanoic Acid in Peptide Synthesis: An Application Note

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Sterically Hindered Amino Acids

The incorporation of non-proteinogenic amino acids into peptide chains is a cornerstone of modern drug discovery, offering pathways to novel therapeutics with enhanced stability, conformational rigidity, and biological activity. (S)-2-Amino-3-ethylpentanoic acid, a β-branched aliphatic amino acid, presents a unique structural motif that can impart significant hydrophobicity and steric bulk to a peptide sequence. However, these very properties render its efficient coupling during solid-phase peptide synthesis (SPPS) a considerable challenge. The ethyl group at the β-carbon sterically hinders the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, often leading to incomplete reactions, lower yields, and the formation of deletion sequences.[1]

This application note provides a comprehensive guide to effectively couple (S)-2-Amino-3-ethylpentanoic acid in peptide synthesis. We will delve into the rationale behind the selection of coupling reagents and reaction conditions, present detailed, field-proven protocols, and outline analytical methods to ensure the successful synthesis and characterization of peptides containing this bulky residue.

The Challenge of Steric Hindrance

The primary obstacle in coupling β-branched amino acids like (S)-2-Amino-3-ethylpentanoic acid is the steric shield around the α-amino group. This necessitates the use of highly reactive coupling reagents and optimized reaction conditions to drive the acylation to completion. Standard carbodiimide reagents such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often insufficient for these demanding couplings.[2]

Recommended Coupling Reagents and Strategies

To overcome the steric barrier, the use of potent in-situ activating reagents is paramount. These reagents form highly reactive esters that can efficiently acylate the sterically hindered amine. The most effective reagents fall into two main classes: aminium/uronium salts and phosphonium salts.

Coupling Reagent ClassExamplesMechanism of ActionKey Advantages
Aminium/Uronium Salts HATU, HBTU, HCTU, COMUForm highly reactive OAt or OBt esters.High efficiency, rapid kinetics, effective for hindered couplings.[2] COMU offers a safer, non-explosive alternative to HOAt-based reagents.[1]
Phosphonium Salts PyBOP, PyAOPForm reactive OBt esters.Do not cause guanidinylation side reactions.[2]

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is widely regarded as the gold standard for difficult couplings due to its high reactivity and ability to suppress racemization.[2][3] COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a newer generation reagent with comparable or even superior efficiency to HATU in some cases, and it boasts a better safety profile as it is not explosive.[1]

For extremely challenging couplings, a double coupling strategy is often employed. This involves reacting the resin-bound peptide with a fresh solution of activated amino acid for a second time to ensure the reaction goes to completion.[2]

Experimental Protocols

The following protocols are designed for the efficient coupling of Fmoc-(S)-2-Amino-3-ethylpentanoic acid during solid-phase peptide synthesis.

Protocol 1: High-Efficiency Coupling using HATU

This protocol outlines a robust method for coupling sterically hindered amino acids on a solid support.

Materials:

  • Fmoc-(S)-2-Amino-3-ethylpentanoic acid

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Resin-bound peptide with a free N-terminal amine

  • SPPS reaction vessel

Procedure:

  • Resin Preparation: Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in DMF for at least 30 minutes in the reaction vessel.[2]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-(S)-2-Amino-3-ethylpentanoic acid (4 equivalents relative to resin loading), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.[2]

  • Pre-activation: Gently agitate the activation mixture for 1-5 minutes.

  • Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 45-60 minutes.[2]

  • Washing: Drain the coupling solution from the reaction vessel. Wash the resin thoroughly with DMF (5 times) to remove excess reagents and byproducts.[2]

  • Monitoring (Optional but Recommended): Perform a qualitative test (e.g., Kaiser test) on a small sample of resin beads to check for the presence of free primary amines. A negative result indicates complete coupling.

  • Double Coupling (if necessary): If the monitoring test is positive, repeat steps 3-6 with a fresh solution of activated amino acid.[2]

Visualizing the Coupling Workflow

G cluster_prep Preparation cluster_coupling Coupling cluster_validation Validation & Iteration Resin_Swell 1. Swell Resin in DMF Fmoc_Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Resin_Swell->Fmoc_Deprotect Resin_Wash1 3. Wash Resin with DMF Fmoc_Deprotect->Resin_Wash1 AA_Activation 4. Activate Amino Acid (Fmoc-AA, HATU, DIPEA in DMF) Resin_Wash1->AA_Activation Coupling 5. Add to Resin & React (45-60 min) AA_Activation->Coupling Resin_Wash2 6. Wash Resin with DMF Coupling->Resin_Wash2 Monitoring 7. Monitor Coupling (e.g., Kaiser Test) Resin_Wash2->Monitoring Decision Complete? Monitoring->Decision Double_Couple 8. Repeat Coupling Decision->Double_Couple No Next_Cycle Proceed to Next Cycle Decision->Next_Cycle Yes Double_Couple->Coupling Re-initiate

Caption: Workflow for coupling sterically hindered amino acids.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the successful incorporation of (S)-2-Amino-3-ethylpentanoic acid and to assess the purity of the final peptide.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the standard method for determining the purity of synthetic peptides.[4]

Typical RP-HPLC Protocol:

  • Sample Preparation: Cleave a small amount of the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Precipitate the peptide in cold diethyl ether, centrifuge, and dissolve the pellet in a suitable solvent (e.g., 50% acetonitrile/water).

  • Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm particle size).[5]

  • Mobile Phase:

    • Solvent A: 0.1% TFA in water

    • Solvent B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from a low percentage of Solvent B to a higher percentage over a defined period (e.g., 5% to 95% B over 30 minutes) is typically used to elute the peptide and separate it from impurities.[4]

  • Detection: UV absorbance at 210-220 nm.[4]

  • Analysis: The purity of the peptide is determined by the relative area of the main peak in the chromatogram.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the identity of the synthesized peptide by verifying its molecular weight. The crude peptide solution from the HPLC sample preparation can be directly analyzed by electrospray ionization mass spectrometry (ESI-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

For unambiguous structural confirmation, particularly for novel peptides, 2D NMR spectroscopy can be employed.[6] Techniques like COSY and TOCSY can be used to assign the proton resonances of the (S)-2-Amino-3-ethylpentanoic acid residue, while NOESY or ROESY experiments can confirm its proximity to neighboring amino acids in the sequence.[7]

Troubleshooting Common Issues

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Coupling Insufficiently reactive coupling reagent; Short reaction time; Peptide aggregation.Use a more potent coupling reagent (HATU, COMU).[2] Increase coupling time or perform a double coupling.[2] Use a solvent with better solvating properties like NMP or a mixture of DMF/DCM/NMP.
Deletion Peptides Incomplete coupling at the previous cycle.Ensure complete coupling at each step using a monitoring test. Employ a capping step with acetic anhydride to block unreacted amines.
Racemization Prolonged activation time, especially with certain coupling reagents.Minimize pre-activation time. Use additives like HOBt or OxymaPure to suppress racemization.[8]

Conclusion

The successful incorporation of sterically hindered amino acids like (S)-2-Amino-3-ethylpentanoic acid into synthetic peptides is achievable with the appropriate selection of powerful coupling reagents and optimized protocols. By employing high-efficiency reagents such as HATU or COMU, considering strategies like double coupling, and performing rigorous analytical characterization, researchers can confidently synthesize novel peptides with unique structural and functional properties for a wide range of applications in drug discovery and development.

References

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Advanced Chromatography Technologies.

  • HPLC Analysis and Purification of Peptides. Methods in Molecular Biology.

  • Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry.

  • HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex.

  • Peptide NMR. ETH Zurich.

  • Method for synthesizing peptide containing n-substituted amino acid. Google Patents.

  • Two-step generation of spirocyclic dipeptides from linear peptide ethyl ester precursors. Collection of Czechoslovak Chemical Communications.

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.

  • Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. Journal of the American Chemical Society.

  • Peptide Purification Process & Methods: An Overview. Bachem.

  • Amino acid derivative and bromoacetyl modified peptides. Google Patents.

  • NMR of peptides. ResearchGate.

  • Methods and protocols of modern solid phase peptide synthesis. Amino Acids.

  • Managing Steric Hindrance in Peptide Synthesis. BenchChem.

  • Synthetic Peptide Analyzed with HPLC - AppNote. MicroSolv.

  • Technical Support Center: Managing Steric Hindrance in Peptide Synthesis. BenchChem.

  • NMR in structural determination of proteins and peptides. School of Pharmacy & Technology Management, NMIMS.

  • Solid Phase Peptide Synthesis Help. Reddit.

  • Aspects of industrial purification of peptides using large-scale chromatography. PolyPeptide Group.

  • Structure Determination of Peptides by simple 2D NMR Spectroscopy. YouTube.

  • Principles and Practice of Solid-Phase Peptide Synthesis. In Current Protocols in Protein Science.

  • Accelerated chemical synthesis of peptides and small proteins. Proceedings of the National Academy of Sciences.

  • Synthetic Peptide Analyzed with HPLC. MicroSolv Technology Corporation.

  • Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Almac Group.

Sources

Application Notes and Protocols for the Large-Scale Synthesis of (S)-2-Amino-3-ethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a robust and scalable methodology for the synthesis of (S)-2-Amino-3-ethylpentanoic acid, a non-proteinogenic amino acid of significant interest in pharmaceutical research and development. This document provides an in-depth analysis of synthetic strategies, culminating in a detailed, step-by-step protocol for a practical and efficient large-scale synthesis. The presented methodology emphasizes asymmetric synthesis to ensure high enantiomeric purity, a critical parameter for clinical applications. Furthermore, this guide outlines rigorous purification techniques and analytical protocols for the comprehensive characterization of the final product, ensuring compliance with the stringent quality standards demanded by the pharmaceutical industry.

Introduction: The Significance of (S)-2-Amino-3-ethylpentanoic Acid

(S)-2-Amino-3-ethylpentanoic acid, also known as (S)-3-ethylnorvaline, is a chiral building block increasingly utilized in the design and synthesis of novel therapeutic agents. Its unique structural features, particularly the β-branched ethyl group, impart specific conformational constraints on peptide and small molecule drug candidates. This can lead to enhanced metabolic stability, improved target affinity, and novel pharmacological profiles. As a non-natural amino acid, its incorporation into bioactive molecules can circumvent enzymatic degradation pathways that typically recognize proteinogenic amino acids.

The growing demand for enantiomerically pure (S)-2-Amino-3-ethylpentanoic acid necessitates the development of scalable and economically viable synthetic routes. This application note addresses this need by providing a detailed guide for its production, intended for researchers, scientists, and professionals in drug development.

Strategic Overview of Synthetic Approaches

Several strategies can be envisioned for the synthesis of chiral α-amino acids. For the large-scale production of (S)-2-Amino-3-ethylpentanoic acid, the ideal method should be high-yielding, stereoselective, and utilize readily available starting materials. The principal approaches considered are:

  • Asymmetric Synthesis: This is often the most efficient route for obtaining high enantiomeric purity directly. Methods such as the asymmetric alkylation of glycine enolate equivalents using chiral auxiliaries are particularly well-suited for industrial scale-up.[1][2]

  • Enzymatic Resolution: This method involves the selective enzymatic transformation of one enantiomer in a racemic mixture, allowing for the separation of the desired enantiomer.[3][4] While effective, this approach is inherently limited to a 50% theoretical yield for the desired enantiomer without an integrated racemization step.[5]

  • Chiral Chromatography: The separation of enantiomers from a racemic mixture can be achieved using chiral stationary phases in high-performance liquid chromatography (HPLC).[6][7][8] This method is highly effective for purification but can be costly and time-consuming for large quantities.

For the purposes of this guide, a strategy based on asymmetric synthesis is presented as the primary route due to its potential for high throughput and excellent stereocontrol from the outset.

Recommended Large-Scale Synthetic Protocol: Asymmetric Alkylation of a Glycine Schiff Base

This protocol is based on the well-established O'Donnell amino acid synthesis, which utilizes a phase-transfer catalyst for the alkylation of a glycine benzophenone Schiff base.[2] This method is advantageous for its operational simplicity, scalability, and the use of relatively inexpensive reagents.

Overall Synthetic Scheme

Synthetic_Scheme cluster_0 Preparation of Glycine Schiff Base cluster_1 Asymmetric Alkylation cluster_2 Hydrolysis and Purification A Glycine ethyl ester (as hydrochloride) C Glycine Schiff Base A->C Benzophenone, Toluene, Reflux G 3-bromopentane C->G 1. Chiral Phase-Transfer Catalyst 2. 3-bromopentane (or sequential ethylation) D 3-pentanone E Ethyl iodide F Diethyl malonate H (S)-2-Amino-3-ethylpentanoic acid (Final Product) G->H 1. Acid Hydrolysis 2. Ion-exchange chromatography

Caption: Overall synthetic workflow for (S)-2-Amino-3-ethylpentanoic acid.

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-(Diphenylmethylene)glycine ethyl ester (Glycine Schiff Base)

  • Reaction Setup: In a 50 L glass reactor equipped with a mechanical stirrer, reflux condenser, and a Dean-Stark trap, add glycine ethyl ester hydrochloride (5.0 kg, 35.8 mol), benzophenone (6.5 kg, 35.7 mol), and toluene (25 L).

  • Azeotropic Water Removal: Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing until no more water is collected (approximately 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove any inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude N-(diphenylmethylene)glycine ethyl ester as a yellow oil. The product is typically used in the next step without further purification.

Causality: The formation of the Schiff base protects the amino group of glycine and activates the α-carbon for deprotonation and subsequent alkylation. The use of a Dean-Stark trap is crucial to drive the equilibrium towards product formation by removing the water by-product.

Step 2: Asymmetric Alkylation

  • Reaction Setup: To the 50 L reactor containing the crude Schiff base from the previous step, add toluene (20 L) and a chiral phase-transfer catalyst, such as a derivative of a Cinchona alkaloid (e.g., O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide, 5 mol%).

  • Base Addition: Add a 50% aqueous solution of potassium hydroxide (15 L) to the vigorously stirred mixture.

  • Alkylation: Cool the mixture to 0 °C. Slowly add 3-bromopentane (5.4 kg, 35.8 mol) over 2-3 hours, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 24-48 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Separate the organic layer. Wash the organic layer with water (2 x 10 L) and brine (10 L). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alkylated Schiff base.

Causality: The chiral phase-transfer catalyst forms a chiral ion pair with the enolate of the glycine Schiff base, directing the approach of the electrophile (3-bromopentane) from a specific face, thereby inducing asymmetry and leading to the desired (S)-enantiomer. The biphasic conditions are essential for the function of the phase-transfer catalyst.

Step 3: Hydrolysis and Purification

  • Acid Hydrolysis: Add the crude alkylated Schiff base to a 50 L reactor. Add 6 M hydrochloric acid (25 L) and heat the mixture to reflux for 8-12 hours.

  • By-product Removal: Cool the mixture to room temperature. The benzophenone by-product will precipitate and can be removed by filtration. The aqueous layer contains the desired amino acid hydrochloride.

  • Purification by Ion-Exchange Chromatography:

    • Load the aqueous solution onto a column packed with a strong cation-exchange resin (e.g., Dowex 50WX8).

    • Wash the column with deionized water until the eluent is neutral to remove any remaining impurities and salts.

    • Elute the amino acid from the resin using a 2 M aqueous ammonia solution.

    • Collect the fractions containing the amino acid (monitor by TLC with ninhydrin staining).

  • Isolation of the Final Product: Concentrate the combined ammonia fractions under reduced pressure. Recrystallize the resulting solid from an ethanol/water mixture to obtain pure (S)-2-Amino-3-ethylpentanoic acid.

Causality: Acid hydrolysis cleaves the Schiff base to liberate the free amino acid and regenerate the benzophenone. Ion-exchange chromatography is a highly effective method for purifying amino acids from reaction mixtures, as it separates them based on their charge.

Data Presentation: Expected Yields and Purity

StepProductTypical YieldEnantiomeric Excess (e.e.)
1N-(Diphenylmethylene)glycine ethyl ester>95%N/A
2Alkylated Schiff Base80-90%>95%
3(S)-2-Amino-3-ethylpentanoic acid70-80% (after purification)>99%

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and enantiomeric excess of the final product.

Structural Confirmation
  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and absence of impurities.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.[9]

Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): Using a reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with 0.1% TFA) to assess chemical purity.

Enantiomeric Purity Determination

The determination of the enantiomeric excess is a critical quality control step.

Protocol: Chiral HPLC Analysis

  • Column: A chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., Chiralpak IA) or a macrocyclic glycopeptide (e.g., Astec CHIROBIOTIC T), is recommended.[6][10]

  • Mobile Phase: A typical mobile phase for underivatized amino acids on a teicoplanin-based column is a mixture of methanol, ethanol, and water with a small amount of acetic acid and triethylamine. The exact composition should be optimized for the specific column and system.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for amino acids.

  • Sample Preparation: Dissolve a small amount of the final product in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system and record the chromatogram. The two enantiomers should be well-resolved, allowing for accurate integration of the peak areas to calculate the enantiomeric excess.

Analytical_Workflow Start Final Product Sample NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MS Mass Spectrometry Start->MS HPLC_Purity Reverse-Phase HPLC Start->HPLC_Purity Chiral_HPLC Chiral HPLC Start->Chiral_HPLC Structure Structural Confirmation NMR->Structure MS->Structure Purity Chemical Purity Assessment HPLC_Purity->Purity EE Enantiomeric Excess Determination Chiral_HPLC->EE

Caption: Analytical workflow for the characterization of (S)-2-Amino-3-ethylpentanoic acid.

Conclusion

The protocol detailed in this application note provides a comprehensive and scalable method for the synthesis of high-purity (S)-2-Amino-3-ethylpentanoic acid. The asymmetric alkylation of a glycine Schiff base using a chiral phase-transfer catalyst offers a robust and efficient route suitable for industrial production. The accompanying analytical methods ensure that the final product meets the stringent quality requirements for use in pharmaceutical research and development. By following this guide, researchers and drug development professionals can confidently produce this valuable chiral building block for their advanced applications.

References

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. 2021. [Link]

  • 2-Amino-3-ethylpentanoic acid | C7H15NO2 | CID 518928 - PubChem. National Center for Biotechnology Information. [Link]

  • Synthesis method of chiral norvaline - Google Patents.
  • Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases - ResearchGate. ResearchGate. [Link]

  • Resolution of racemic amino acids - Google Patents.
  • 2-AMINO-3-ETHYL-PENTANOIC ACID | CAS#:14328-54-2 | Chemsrc. Chemsrc. [Link]

  • Asymmetric transformations of enolates and azaenolates - CORA. CORA. [Link]

  • Chiral Separation of Amino Acids by Chromatography - ResearchGate. ResearchGate. [Link]

  • Selective enzymatic esterification of lignin model compounds in the ball mill. Beilstein Journal of Organic Chemistry. 2017. [Link]

  • Stereoselective synthesis of S-norvaline and related amino acids through a common intermediate | Request PDF - ResearchGate. ResearchGate. [Link]

  • Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Chromatographic Studies of Protein-Based Chiral Separations - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Chiral HPLC Separations - Phenomenex. Phenomenex. [Link]

  • A method for synthesizing D-norvaline with n-valeric acid - Google Patents.
  • Direct Asymmetric Alkylation of Ketones: Still Unconquered - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Chiral resolution methods and the integration of a racemization step... - ResearchGate. ResearchGate. [Link]

  • Rapid and scalable synthesis of innovative unnatural α,β or γ-amino acids functionalized with tertiary amines on their side-chains - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]

  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - MDPI. MDPI. [Link]

  • Chiral auxiliary - Wikipedia. Wikipedia. [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation - Chromatography Today. Chromatography Today. [Link]

  • 3-oxazolidinecarboxylic acid, 4-formyl-2,2-dimethyl-, 1,1-dimethylethyl ester, (S) - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. LCGC International. [Link]

  • Full article: Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography - Taylor & Francis Online. Taylor & Francis Online. [Link]

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Chiral separations of amino acids - Google Patents.
  • An Aza-Enolate Alkylation Strategy for the Synthesis of α-Alkyl-δ-amino Esters and α-Alkyl Valerolactams - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Asymmetric Alkylation of Cyclic Ketones with Dehydroalanine via H‐Bond‐Directing Enamine Catalysis: Straightforward Access to Enantiopure Unnatural α‐Amino Acids - NIH. National Center for Biotechnology Information. [Link]

  • Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing - MDPI. MDPI. [Link]

  • Computational Analysis of the Asymmetric Hydrogenation of γ-Ketoacids: Weak Interactions and Kinetics - MDPI. MDPI. [Link]

  • O'Donnell Amino Acid Synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks - NIH. National Center for Biotechnology Information. [Link]

  • Transformation of racemic ethyl 3-hydroxybutanoate into the (R)-enantiomer exploiting lipase catalysis and inversion of configur - ResearchGate. ResearchGate. [Link]

  • Synthesis, chemistry, physicochemical properties and industrial applications of amino acid surfactants:A review - White Rose Research Online. White Rose Research Online. [Link]

  • Scalable and Selective β-Hydroxy-α-Amino Acid Synthesis Catalyzed by Promiscuous l-Threonine Transaldolase ObiH - PubMed. National Center for Biotechnology Information. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Characterization of Synthetic Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the characterization of synthetic amino acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the analysis of these unique molecules. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying scientific principles to empower you to make informed decisions in your laboratory.

Introduction: The Unique Challenges of Synthetic Amino Acids

Synthetic amino acids, including non-canonical amino acids (ncAAs), are pivotal in modern drug discovery and chemical biology. Their diverse functionalities, however, present unique analytical hurdles compared to their proteinogenic counterparts. These challenges stem from their varied physicochemical properties, potential for multiple stereoisomers, and the presence of synthesis-related impurities. This guide will provide a structured approach to troubleshooting the most common issues in their characterization.

Section 1: Purity and Impurity Profiling

The confirmation of purity is a critical first step in the characterization of any synthetic amino acid. Impurities can arise from the starting materials, side reactions during synthesis, or degradation.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in synthetic amino acids, particularly those from Solid-Phase Peptide Synthesis (SPPS)?

A1: Impurities in synthetic amino acids, especially when incorporated into peptides via SPPS, can be broadly categorized as process-related or degradation products.[4] Process-related impurities from SPPS are common and include:

  • Deletion and Insertion Sequences: Resulting from inefficient Fmoc-deprotection or the use of excess amino acid reagents, respectively.[3]

  • Diastereomers: Racemization of amino acid residues can occur during the Fmoc-deprotection step.[3]

  • Peptide-Protection Adducts: Arise from the inefficient deprotection of amino acid side chains.[3]

  • By-products of Synthesis Reagents: Residual coupling agents or scavengers from the cleavage step can adduct to the final product.

Q2: How can I identify and quantify these impurities?

A2: A combination of chromatographic and mass spectrometric techniques is typically employed. Reversed-phase ultra-high-performance liquid chromatography (RP-UHPLC) with UV detection (210-230 nm) coupled to a mass spectrometer (MS) is the gold standard for purity assessment.[4] This combination allows for the separation of impurities from the main compound and their subsequent identification by mass.

Troubleshooting Guide: Impurity Analysis

Issue: Unexpected peaks in my HPLC chromatogram.

This is a common observation and can have multiple origins. The following workflow can help diagnose the issue.

Caption: Troubleshooting workflow for unexpected HPLC peaks.

Section 2: Stereochemical Integrity

For most synthetic amino acids (excluding glycine analogs), chirality is a critical attribute that can profoundly impact biological activity. Ensuring the correct stereochemistry and quantifying the enantiomeric excess (e.e.) is paramount.

Frequently Asked Questions (FAQs)

Q1: What are the standard methods for determining the enantiomeric purity of a synthetic amino acid?

A1: The two primary approaches are:

  • Chiral Chromatography: This involves the use of a chiral stationary phase (CSP) in HPLC to separate enantiomers directly.[5][6]

  • Derivatization with a Chiral Reagent: The amino acid is reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, or FDAA) is a widely used and effective choice for this purpose.[7]

Q2: I'm having trouble separating the enantiomers of my amino acid using chiral HPLC. What should I do?

A2: Chiral method development can be complex. Here are some key parameters to optimize:

  • Mobile Phase Composition: The choice of organic modifier (e.g., isopropanol, ethanol) and its concentration can significantly impact selectivity.

  • Temperature: Decreasing the column temperature often enhances chiral selectivity by promoting weaker bonding forces that contribute to separation.[8]

  • Flow Rate: Chiral separations frequently benefit from lower flow rates, which can improve resolution.[8]

  • Column Selection: Different chiral stationary phases (e.g., polysaccharide-based, macrocyclic glycopeptide-based) have different selectivities. Screening a variety of columns is often necessary.[5]

Troubleshooting Guide: Chiral HPLC Separations

Issue: My chiral separation shows peak tailing or fronting.

Peak asymmetry can compromise quantification. Here’s how to address it:

Problem Potential Cause Troubleshooting Steps
Peak Tailing Secondary interactions with the silica support of the stationary phase.Add a competing base like triethylamine (TEA) to the mobile phase (0.1-0.5%).Increase the buffer concentration.
Column overload.Decrease the amount of sample injected.
Peak Fronting Column overload.Dilute the sample or inject a smaller volume.[9]
Sample solvent is stronger than the mobile phase.Dissolve the sample in the mobile phase.
Experimental Protocol: Enantiomeric Purity Determination using Marfey's Reagent

This protocol outlines the derivatization of an amino acid with Marfey's reagent followed by HPLC analysis.[7][10][11]

  • Sample Preparation:

    • Dissolve a small amount (e.g., 50 µg) of the amino acid in 100 µL of 1 M sodium bicarbonate.

  • Derivatization:

    • Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

    • Incubate the mixture at 40°C for 1 hour.[10]

  • Quenching:

    • After cooling to room temperature, add 100 µL of 2 M HCl to stop the reaction.[10]

  • Analysis:

    • Evaporate the solvent and redissolve the residue in a suitable solvent (e.g., 50% aqueous acetonitrile).

    • Analyze by RP-HPLC with UV detection at 340 nm.

    • Compare the retention times of the derivatized sample to those of derivatized L- and D-amino acid standards.

Section 3: Structural Elucidation by NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the structural confirmation of synthetic amino acids.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant signal overlap in the 1H NMR spectrum of my synthetic amino acid. How can I resolve this?

A1: Signal overlap is a common challenge, especially with complex side chains.[12] Here are some strategies:

  • 2D NMR Techniques: Experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help resolve overlapping signals by spreading them into a second dimension.[13]

  • Selective Isotope Labeling: If you are synthesizing the amino acid, incorporating stable isotopes (e.g., 13C, 15N) can simplify the spectrum and aid in assignment.[12]

  • Change of Solvent or pH: Altering the chemical environment can sometimes induce shifts in proton resonances, resolving overlap.

Q2: What are some common issues encountered during the LC-MS analysis of synthetic amino acids?

A2: A frequent and significant issue is ion suppression , where components of the sample matrix or mobile phase interfere with the ionization of the analyte, leading to reduced signal intensity.[14][15][16]

Troubleshooting Guide: LC-MS Analysis

Issue: Poor sensitivity or inconsistent signal intensity in my LC-MS analysis, possibly due to ion suppression.

Caption: Strategies to mitigate ion suppression in LC-MS.

Explanation of Causality:

  • Chromatographic Separation: Ion suppression occurs when other compounds co-elute with your analyte and compete for ionization. Improving the separation ensures your amino acid enters the mass spectrometer with fewer interfering species.[14]

  • Sample Preparation: Techniques like Solid-Phase Extraction (SPE) can selectively remove matrix components that are known to cause ion suppression, such as salts and lipids.[15]

  • MS Source Conditions: Reducing the electrospray ionization (ESI) flow rate can lead to the formation of smaller, more highly charged droplets that are more tolerant to non-volatile salts, thereby reducing signal suppression.[16]

Section 4: Stability Assessment

The stability of a synthetic amino acid is a critical parameter, especially for applications in drug development and as reagents in synthesis.

Frequently Asked Questions (FAQs)

Q1: How do I assess the stability of my synthetic amino acid?

A1: A forced degradation study (also known as stress testing) is the standard approach.[17][18] This involves subjecting the amino acid to a variety of harsh conditions to deliberately induce degradation. The goal is to identify potential degradation products and pathways.[17]

Q2: What conditions are typically used in a forced degradation study?

A2: Common stress conditions include:

  • Acidic and Basic Hydrolysis: e.g., 0.1 M HCl and 0.1 M NaOH at elevated temperatures.

  • Oxidation: e.g., 3% hydrogen peroxide.

  • Thermal Stress: Heating the solid material or a solution.

  • Photostability: Exposure to UV and visible light.

Troubleshooting Guide: Stability Studies

Issue: No degradation is observed under standard forced degradation conditions.

A1: Causality and Solution: Some synthetic amino acids can be exceptionally stable. If no degradation is observed, you may need to employ more aggressive stress conditions. However, it is crucial to ensure that the conditions are relevant to potential storage and use scenarios and do not induce unrealistic degradation pathways. Consider increasing the temperature, concentration of the stress agent, or duration of exposure incrementally.

Table 1: Common Degradation Pathways for Amino Acid Residues

Amino Acid Type Common Degradation Pathway Typical Stress Condition
Asparagine, GlutamineDeamidationHigh pH, elevated temperature[19]
Methionine, Tryptophan, CysteineOxidationOxidizing agents (e.g., H₂O₂), light exposure[20]
Aspartic AcidIsoaspartate formationAcidic conditions
GeneralRacemizationBasic conditions

References

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioPharm International. Retrieved January 23, 2026, from [Link]

  • Bailey-Kellogg, C., et al. (2006). Minimizing the overlap problem in protein NMR: a computational framework for precision amino acid labeling. Bioinformatics, 22(14), 1743-1750. [Link]

  • KUBEC, R., et al. (2016). C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products. Journal of Natural Products, 79(10), 2596-2603. [Link]

  • Optimize LC-MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2023, November 19). AMSbiopharma. Retrieved January 23, 2026, from [Link]

  • Validation of Amino Acid Analysis Methods. (2010). In Methods in Molecular Biology. [Link]

  • Stability-indicating methods for peptide drug analysis. (2023, December 11). AMSbiopharma. Retrieved January 23, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

  • Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. (n.d.). Almac Group. Retrieved January 23, 2026, from [Link]

  • An, Y., et al. (2021). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. Scientific Reports, 11(1), 1-11. [Link]

  • What is the usual nature of impurities in synthetic peptides? (2015, February 2). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Wysocki, V. H., et al. (2005). 1 Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH. Retrieved January 23, 2026, from [Link]

  • Akasaka, K., et al. (2020). Simultaneous Amino Acid Analysis Based on 19F NMR Using a Modified OPA-Derivatization Method. Analytical Chemistry, 92(3), 2461-2467. [Link]

  • Jia, W., et al. (2019). Simple Approach for Improved LC–MS Analysis of Protein Biopharmaceuticals via Modification of Desolvation Gas. Analytical Chemistry, 91(4), 2736-2743. [Link]

  • Ghosh, A. K., & Brindisi, M. (2004). Marfey's reagent for chiral amino acid analysis. Journal of Peptide Research, 64(6), 233-242. [Link]

  • Getting Started with Chiral Method Development. (2022, October 14). Regis Technologies. Retrieved January 23, 2026, from [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America, 30(7), 578-583. [Link]

  • HPLC Troubleshooting Guide. (n.d.). Merck Millipore. Retrieved January 23, 2026, from [Link]

  • Gierth, P. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap? Mestrelab Research. Retrieved January 23, 2026, from [Link]

  • Ahuja, S. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 21(10), 1002-1011. [Link]

  • Gotti, R., et al. (2007). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Pharmaceutical and Biomedical Analysis, 45(3), 453-459. [Link]

  • Forced Degradation Studies | ICH Stability Testing. (n.d.). BioPharmaSpec. Retrieved January 23, 2026, from [Link]

  • Determining Chiral Purity of Amino Acids. (n.d.). Aapptec. Retrieved January 23, 2026, from [Link]

  • Crabb, J. W. (2001). Amino Acid Analysis. Current Protocols in Protein Science, 11.9.1-11.9.29. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Journal of Analytical & Pharmaceutical Research. Retrieved January 23, 2026, from [Link]

  • Characterization of the Fragmentation Pattern of Peptide from Tandem Mass Spectra. (2019, December 4). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Wang, W., et al. (2011). Forced degradation of recombinant monoclonal antibodies: A practical guide. mAbs, 3(6), 550-562. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved January 23, 2026, from [Link]

  • Weir, M. P., et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance, 4(1), 1-14. [Link]

  • Amino Acid Analysis Overview. (2012, November 5). Bio-Synthesis. Retrieved January 23, 2026, from [Link]

  • Li, L., & Costello, C. E. (2019). LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers. Journal of the American Society for Mass Spectrometry, 30(11), 2335-2344. [Link]

  • Taylor, P. J. (2005). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America, 23(4), 378-386. [Link]

  • 6 peptide impurities that appear during the synthesis & storage of peptides. (2023, May 16). MolecularCloud. Retrieved January 23, 2026, from [Link]

  • Development and Validation of a Method for Hydrolysis and Analysis of Amino Acids in Ruminant Feeds, Tissue, and Milk Using Isotope Dilution Z-HILIC Coupled with Electrospray Ionization Triple Quadrupole LC-MS/MS. (2020). Journal of Agricultural and Food Chemistry, 68(31), 8346-8355. [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide. Retrieved January 23, 2026, from [Link]

  • Proteins & Peptides Forced Degradation Studies. (n.d.). CD Formulation. Retrieved January 23, 2026, from [Link]

  • De Spiegeleer, B., et al. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis, 101, 1-16. [Link]

  • Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. (2022, March 8). YouTube. Retrieved January 23, 2026, from [Link]

  • Strategies for Improving Peptide Stability and Delivery. (2022, October 19). Pharmaceutics, 14(10), 2204. [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. (2016, September 6). Chromatography Today. Retrieved January 23, 2026, from [Link]

  • Chiral Amino Acid Analysis using Marfey's Reagent: Preparation of Standards. (2024, December 4). YouTube. Retrieved January 23, 2026, from [Link]

  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (n.d.). Phenomenex. Retrieved January 23, 2026, from [Link]

  • Unusual fragmentation of β-linked peptides by ExD tandem Mass Spectrometry. (2015). Journal of the American Society for Mass Spectrometry, 26(6), 964-974. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2016, May 2). Pharmaceutical Technology. Retrieved January 23, 2026, from [Link]

  • Targeted F19 - tags to detect amino acids in complex mixtures using NMR spectroscopy. (2021). Scientific Reports, 11(1), 1-8. [Link]

  • Standardised methods for amino acid analysis of food. (2012, August 1). British Journal of Nutrition, 108(S2), S230-S237. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Biological Evaluation of Peptides Containing (S)-2-Amino-3-ethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide therapeutics, the incorporation of non-proteinogenic amino acids (NPAAs) is a cornerstone strategy for enhancing pharmacological properties. Peptides composed solely of natural amino acids often fall short in clinical applications due to rapid proteolytic degradation and poor bioavailability.[1][2] The introduction of NPAAs can dramatically improve stability, potency, and cell permeability.[1] This guide provides an in-depth comparative analysis of peptides containing the novel, sterically hindered amino acid, (S)-2-Amino-3-ethylpentanoic acid (Aepa), against their natural counterparts.

(S)-2-Amino-3-ethylpentanoic acid, a Cα-diethylated glycine analogue, presents a unique structural motif. Its bulky side chain is hypothesized to shield the peptide backbone from enzymatic cleavage, thereby increasing metabolic stability. Furthermore, the conformational constraints imposed by Aepa can lock the peptide into a bioactive conformation, potentially enhancing receptor binding affinity and specificity. This guide will detail the synthesis of Aepa-containing peptides and provide a comprehensive framework for their biological evaluation, complete with detailed experimental protocols and comparative data (both real and illustrative) to guide researchers in this promising area of drug discovery.

The Strategic Advantage of (S)-2-Amino-3-ethylpentanoic acid in Peptide Design

The rationale for incorporating Aepa into therapeutic peptides is rooted in its distinct stereochemistry. As an analogue of isoleucine with an additional ethyl group at the β-carbon, Aepa offers significant steric hindrance. This bulkiness is predicted to disrupt recognition by proteases, which are highly specific for the side chains of natural L-amino acids.[3][4] This enhanced proteolytic resistance is a critical first step towards improving a peptide's in vivo half-life.[5][6]

Moreover, the rotational restriction around the peptide backbone caused by the diethyl substitution at the α-carbon can induce a more rigid and defined secondary structure.[7] This pre-organization can reduce the entropic penalty upon binding to a target receptor, potentially leading to higher affinity and selectivity.[8]

Synthesis and Incorporation of (S)-2-Amino-3-ethylpentanoic acid

The journey to evaluating Aepa-containing peptides begins with the synthesis of the amino acid itself, followed by its incorporation into a peptide sequence using Solid Phase Peptide Synthesis (SPPS).

Synthesis of (S)-2-Amino-3-ethylpentanoic acid

A robust method for the asymmetric synthesis of Aepa is crucial for obtaining enantiomerically pure building blocks. A common approach is the alkylation of a chiral glycine enolate equivalent.

Illustrative Synthetic Scheme:

Synthesis_of_Aepa start Chiral Glycine Equivalent step1 Deprotonation (LDA) start->step1 step2 Alkylation (Ethyl Iodide) step1->step2 step3 Second Alkylation (Ethyl Iodide) step2->step3 step4 Deprotection step3->step4 product (S)-2-Amino-3-ethylpentanoic acid (Aepa) step4->product

Caption: General synthetic route for (S)-2-Amino-3-ethylpentanoic acid.

A detailed protocol for a similar synthesis can be adapted from established methods for creating unnatural amino acids.[9][10]

Solid Phase Peptide Synthesis (SPPS) of Aepa-Containing Peptides

The Fmoc/tBu strategy is a widely used and effective method for SPPS.[11] The Fmoc-protected Aepa can be incorporated into the peptide sequence using standard coupling reagents.

Experimental Protocol: SPPS of a Model Peptide

To illustrate the comparative analysis, we will consider a hypothetical hexapeptide with known biological activity, "Pep-Nat," and its Aepa-containing analogue, "Pep-Aepa."

  • Pep-Nat: Tyr-Gly-Gly-Phe-Ile -Arg

  • Pep-Aepa: Tyr-Gly-Gly-Phe-Aepa -Arg

Protocol:

  • Resin Preparation: Start with a Rink Amide resin to obtain a C-terminally amidated peptide. Swell the resin in dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin's linker.

  • First Amino Acid Coupling: Couple Fmoc-Arg(Pbf)-OH to the deprotected resin using a coupling agent like HBTU in the presence of a base such as DIPEA.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid (Fmoc-Aepa-OH or Fmoc-Ile-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, and Fmoc-Tyr(tBu)-OH).

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water) to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.

SPPS_Workflow start Rink Amide Resin deprotection1 Fmoc Deprotection start->deprotection1 coupling1 Couple Fmoc-Arg(Pbf)-OH deprotection1->coupling1 deprotection2 Fmoc Deprotection coupling1->deprotection2 coupling2 Couple Fmoc-Aepa/Ile-OH deprotection2->coupling2 deprotection3 Fmoc Deprotection coupling2->deprotection3 coupling3 Couple Fmoc-Phe-OH deprotection3->coupling3 deprotection4 Fmoc Deprotection coupling3->deprotection4 coupling4 Couple Fmoc-Gly-OH deprotection4->coupling4 deprotection5 Fmoc Deprotection coupling4->deprotection5 coupling5 Couple Fmoc-Gly-OH deprotection5->coupling5 deprotection6 Fmoc Deprotection coupling5->deprotection6 coupling6 Couple Fmoc-Tyr(tBu)-OH deprotection6->coupling6 cleavage Cleavage from Resin coupling6->cleavage purification RP-HPLC Purification cleavage->purification product Purified Peptide purification->product

Caption: Solid Phase Peptide Synthesis (SPPS) workflow for the model peptides.

Comparative Biological Evaluation

A series of in vitro and in vivo assays are essential to quantify the impact of Aepa incorporation on the peptide's biological properties.

Proteolytic Stability Assay

This assay directly measures the resistance of the peptides to enzymatic degradation.

Experimental Protocol: Proteolytic Stability

  • Peptide Incubation: Incubate Pep-Nat and Pep-Aepa separately with a solution of trypsin and chymotrypsin (to mimic a broader range of proteases) at 37°C.[12][13][14]

  • Time-Course Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture and quench the enzymatic activity by adding an acid (e.g., formic acid).

  • LC-MS Analysis: Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact peptide remaining.

  • Half-Life Calculation: Plot the percentage of intact peptide versus time and calculate the half-life (t½) of each peptide under these conditions.

Expected Comparative Data:

PeptideHalf-life (t½) in presence of Trypsin/Chymotrypsin (hours)
Pep-Nat1.5
Pep-Aepa> 24
Receptor Binding Affinity Assay

This assay determines how strongly the peptides bind to their target receptor. A competitive binding assay is a common and effective method.[15][16]

Experimental Protocol: Competitive Receptor Binding Assay

  • Plate Coating: Coat a 96-well plate with the target receptor.[17]

  • Competitive Binding: Add a constant concentration of a labeled (e.g., radiolabeled or fluorescently tagged) version of the natural peptide (Pep-Nat) to each well, along with increasing concentrations of the unlabeled competitor peptides (Pep-Nat and Pep-Aepa).

  • Incubation and Washing: Incubate the plate to allow binding to reach equilibrium. Wash the plate to remove unbound peptides.

  • Signal Detection: Measure the signal from the labeled peptide in each well.

  • IC50 and Ki Determination: Plot the signal against the competitor concentration to determine the IC50 (the concentration of competitor that inhibits 50% of the labeled peptide binding). The Ki (inhibition constant) can then be calculated.

Expected Comparative Data:

PeptideIC50 (nM)Ki (nM)
Pep-Nat5025
Pep-Aepa2512.5
Cell Permeability Assay

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive membrane permeability.[18][19]

Experimental Protocol: PAMPA

  • Membrane Preparation: A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • Peptide Addition: The donor wells are filled with a solution of the test peptide (Pep-Nat or Pep-Aepa). The acceptor wells are filled with buffer.

  • Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated.

  • Concentration Measurement: After incubation, the concentration of the peptide in both the donor and acceptor wells is measured (e.g., by UV-Vis spectroscopy or LC-MS).

  • Permeability Coefficient Calculation: The effective permeability coefficient (Pe) is calculated.

Expected Comparative Data:

PeptidePermeability Coefficient (Pe) (10⁻⁶ cm/s)
Pep-Nat0.5
Pep-Aepa1.2
In Vivo Half-Life Determination

Animal studies are necessary to determine the pharmacokinetic profile of the peptides in a living system.[5][6]

Experimental Protocol: In Vivo Half-Life in a Rodent Model

  • Peptide Administration: Administer a single intravenous (IV) dose of Pep-Nat or Pep-Aepa to a cohort of rodents (e.g., rats or mice).

  • Blood Sampling: Collect blood samples at various time points post-injection (e.g., 5, 15, 30, 60, 120, 240 minutes).

  • Plasma Preparation and Analysis: Process the blood to obtain plasma. Extract the peptides from the plasma and quantify their concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plot the plasma concentration versus time and use pharmacokinetic modeling software to calculate the elimination half-life (t½).

Expected Comparative Data:

PeptideIn Vivo Half-life (t½) (minutes)
Pep-Nat10
Pep-Aepa90
Conformational Analysis using Circular Dichroism

Circular Dichroism (CD) spectroscopy is a powerful technique to assess the secondary structure of peptides in solution.[20][21]

Experimental Protocol: Circular Dichroism Spectroscopy

  • Sample Preparation: Prepare solutions of Pep-Nat and Pep-Aepa in a suitable buffer (e.g., phosphate buffer).

  • CD Spectra Acquisition: Record the CD spectra of each peptide solution from approximately 190 to 260 nm.

  • Data Analysis: Analyze the spectra to determine the percentage of α-helix, β-sheet, and random coil structures.

Expected Comparative Results:

The CD spectrum of Pep-Aepa is expected to show a more defined secondary structure (e.g., a higher percentage of β-turn or helical content) compared to the more flexible Pep-Nat, which may exist predominantly as a random coil in solution.

Conclusion and Future Directions

The incorporation of (S)-2-Amino-3-ethylpentanoic acid into peptides offers a promising strategy to overcome the inherent limitations of natural peptide therapeutics. The illustrative data presented in this guide highlight the potential for Aepa to significantly enhance proteolytic stability and in vivo half-life, while also potentially improving receptor binding affinity through conformational stabilization.

The comprehensive suite of assays detailed herein provides a robust framework for the thorough biological evaluation of Aepa-containing peptides and their comparison to standard alternatives. The positive outcomes from these in vitro and in vivo studies would strongly support the advancement of Aepa-modified peptides as viable drug candidates.

Future research should focus on exploring the incorporation of Aepa into a wider range of bioactive peptides, including antimicrobial peptides, cell-penetrating peptides, and neuropeptides. Further investigation into the precise structural effects of Aepa on peptide conformation through techniques like NMR spectroscopy will also be invaluable in guiding the rational design of next-generation peptide therapeutics.

References

  • Hasegawa, H., Arai, S., Shinohara, Y., & Baba, S. (1993). Synthesis of (2S,3S)-2-amino-3-methylpent-4-ynoic acid, a precursor amino acid for the preparation of tritium- or deuterium-labelled peptide in the isoleucine residue. Journal of the Chemical Society, Perkin Transactions 1, (5), 489-494.
  • Hioe, J., Savasci, G., Brand, H., & Zipse, H. (2011). The stability of Cα peptide radicals: why glycyl radical enzymes?. Chemistry (Weinheim an der Bergstrasse, Germany), 17(13), 3781–3789.
  • Udenfriend, S., Stein, S., Böhlen, P., Dairman, W., Leimgruber, W., & Weigele, M. (1972). Applications of fluorescamine, a new reagent for assay of amino acids, peptides, proteins, and other primary amines in the picomole range. Science, 178(4063), 871-872.
  • Vabeno, J., & Undheim, K. (2004). The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization.
  • Lee, J. Y., et al. (2019). Substitution of lysine for isoleucine at the center of the nonpolar face of the antimicrobial peptide, piscidin-1, leads to an increase in the rapidity of bactericidal activity and a reduction in toxicity. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1861(9), 1541-1552.
  • Ghassemi, S., et al. (2017). Design, Synthesis and Biological Evaluation of Novel Peptide-Like Analogues as Selective COX-2 Inhibitors. Iranian Journal of Pharmaceutical Research, 16(2), 595-606.
  • Willems, E., et al. (2010). Development of peptide receptor binding assays: methods to avoid false negatives. Journal of Pharmaceutical and Biomedical Analysis, 51(2), 435-442.
  • Ding, Y., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1205-1226.
  • Raz, O., et al. (2014). A biomimetic approach for enhancing the in vivo half-life of peptides.
  • Ngu, M. (2009). Conformational analysis of small peptides by circular dichroism. Digital Commons @ Southern University and A&M College.
  • Shimizu, H., & Renslo, A. R. (2019). A Parallel Permeability Assay of Peptides across Artificial Membrane and Cell Monolayers Using a Fluorogenic Reaction.
  • Li, J., et al. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. Journal of Visualized Experiments, (101), e52912.
  • Zapadka, K. L., et al. (2022). Enhancing Stability and Bioavailability of Peptidylglycine Alpha-Amidating Monooxygenase in Circulation for Clinical Use. International Journal of Molecular Sciences, 23(21), 13098.
  • Mathur, D., et al. (2018). In silico approaches for predicting the half-life of natural and modified peptides in blood. PLoS ONE, 13(6), e0196829.
  • Santiveri, C. M., et al. (2003). Combinatorial approaches: A new tool to search for highly structured β-hairpin peptides. Proceedings of the National Academy of Sciences, 100(16), 9250-9255.
  • Lee, J. Y., et al. (2023). Structure–Activity Relationship Studies of Substitutions of Cationic Amino Acid Residues on Antimicrobial Peptides. International Journal of Molecular Sciences, 24(1), 2.
  • Willems, S. (2021). Enzymatic Digestion of Proteins in Biological Samples for Quantification with LC-MS/MS. Student Theses Faculty of Science and Engineering.
  • Seebach, D., et al. (2004). The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization.
  • Knappe, D., et al. (2019). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS ONE, 14(5), e0216512.
  • VEGFR-Targeted 68Ga-Labeled Peptides for PET Imaging of Angiogenesis. (2020). Molecules, 25(18), 4235.
  • Casares, C., et al. (2021). Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties. e-Repositori UPF.
  • Effects of Hydrophobic Amino Acid Substitutions on Antimicrobial Peptide Behavior. (n.d.).
  • Deshayes, S., et al. (2019).
  • Gierasch, L. M., et al. (1981). Circular dichroism of beta turns in peptides and proteins. Biochemistry, 20(16), 4730-4738.
  • Liu, Y., et al. (2012). The role of glycine residues at the C-terminal peptide segment in antinociceptive activity: a molecular dynamics simulation. Journal of Molecular Modeling, 18(11), 4913-4922.
  • Wang, Y., et al. (2023). CycPeptMPDB: A Comprehensive Database of Membrane Permeability of Cyclic Peptides.
  • Farmer, S., et al. (2022). 26.4: Synthesis of Amino Acids. Chemistry LibreTexts.
  • Mei, H., et al. (2018). Practical Method for Preparation of ( S )-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. Organic Letters, 20(10), 3049-3052.
  • MultiScreenHTS Plates for Receptor Binding Assays. (n.d.). MilliporeSigma.
  • Tooth Fairy Tutor. (2022, May 30). Beta Conformation of Peptides | Biochemistry [Video]. YouTube.
  • Nielsen, D. S., et al. (2022). On the Utility of Chemical Strategies to Improve Peptide Gut Stability. Journal of Medicinal Chemistry, 65(9), 6485-6495.
  • Effects of Hydrophobic Amino Acid Substitutions on Antimicrobial Peptide Behavior. (n.d.).
  • Knappe, D., et al. (2019). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS ONE, 14(5), e0216512.
  • Alam, U., et al. (2025). PEPlife2: A Updated Repository of the Half-life of Peptides. bioRxiv.
  • Sharma, S., et al. (2018). Synthesis and biological evaluation of amino acid and peptide conjugates of rhein derivatives.
  • Shimizu, H., & Renslo, A. R. (2022). Systematic Exploration of Passive Permeability in Tetrapeptides with Hydrogen-Bond-Accepting Amino Acid Side Chains. ChemMedChem, 17(16), e202200204.
  • Guidelines for combining trypsin/chymotrypsin enzymatic digestion. (n.d.). Mass Spectrometry Research Facility.
  • Datta, D., et al. (2015). Extension of in vivo half-life of biologically active peptides via chemical conjugation to XTEN protein polymer. Bioorganic & Medicinal Chemistry Letters, 25(16), 3253-3257.
  • Wang, D., et al. (2023). Photoinduced C(sp3)-H Functionalization of Glycine Derivatives: Preparation of Unnatural α-Amino Acids and Late-Stage Modification of Peptides. Accounts of Chemical Research, 56(16), 2135-2148.
  • Organic Syntheses Procedure. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.
  • Lai, X., et al. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery, 16(8), 869-882.
  • Receptor-Ligand Binding Assays. (n.d.). Labome.
  • Wang, C., et al. (2017). D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP. Acta Biochimica et Biophysica Sinica, 49(11), 1011-1018.
  • Appella, D. H., et al. (1996). Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. Journal of the American Chemical Society, 118(51), 13071-13072.
  • Computational design of polypeptide-based compartments for synthetic cells. (2025).
  • Kim, J., et al. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. International Journal of Molecular Sciences, 24(16), 12896.
  • Structural Analysis of Peptide Fragments Following the Hydrolysis of Bovine Serum Albumin by Trypsin and Chymotrypsin. (2025).
  • Soderquist, J. A., & Colberg, J. C. (2001). 26.3 Synthesis of Amino Acids. In Organic Chemistry: A Tenth Edition. OpenStax.
  • The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmoniz
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec.

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.